Tetrahydro-2H-pyran-3-carboxylic acid hydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
oxane-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-8-6(9)5-2-1-3-10-4-5/h5H,1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOQJPQGKZQKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59293-33-3 | |
| Record name | oxane-3-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Tetrahydro-2H-pyran-3-carboxylic acid hydrazide
CAS Number: 59293-33-3
Introduction: The Strategic Importance of the Hydrazide Moiety in a Tetrahydropyran Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific functional groups and scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, also known by its IUPAC name oxane-3-carbohydrazide, is a heterocyclic building block of increasing interest.[1] Its structure marries the favorable physicochemical properties of the tetrahydropyran (THP) ring with the versatile reactivity of the hydrazide functional group. The THP moiety is a prevalent feature in numerous natural products and biologically active molecules, often serving as a bioisosteric replacement for cyclohexyl or other cyclic systems to enhance aqueous solubility and modulate metabolic stability.[2] The hydrazide group, in turn, is a cornerstone in synthetic chemistry, acting as a precursor for a diverse array of heterocycles and as a key component in the formation of hydrazone linkages, which are themselves prevalent in a wide range of bioactive compounds.[3][4]
This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a validated synthesis protocol, analytical characterization methods, and its applications in pharmaceutical research, supported by field-proven insights and authoritative references.
Physicochemical and Structural Properties
The unique arrangement of the ether and hydrazide functionalities within a saturated six-membered ring imparts a specific set of properties to this compound, influencing its reactivity, solubility, and interaction with biological targets. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 59293-33-3 | [1][5] |
| Molecular Formula | C₆H₁₂N₂O₂ | [6] |
| Molecular Weight | 144.17 g/mol | [6] |
| IUPAC Name | oxane-3-carbohydrazide | [1] |
| SMILES | NNC(=O)C1CCCOC1 | [1][6] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [6] |
| Predicted LogP | -0.5971 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis Protocol: From Carboxylic Ester to Hydrazide
The synthesis of this compound is most commonly and efficiently achieved through the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of Tetrahydro-2H-pyran-3-carboxylic acid. This reaction is a well-established and robust transformation in organic synthesis.[4] The causality behind this choice of precursors lies in the electrophilic nature of the ester carbonyl carbon, which is readily attacked by the nucleophilic hydrazine. The reaction is typically carried out in an alcoholic solvent, which serves to dissolve both reactants and facilitate the reaction.
Step-by-Step Methodology
-
Precursor Preparation: Begin with the commercially available ethyl or methyl ester of Tetrahydro-2H-pyran-3-carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ester in a suitable alcohol solvent, such as ethanol or methanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 2 to 5 equivalents). The excess hydrazine ensures the complete conversion of the ester and minimizes the formation of the undesired diacyl-hydrazine byproduct.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol) to yield the pure this compound as a solid.
Synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using a suite of standard analytical techniques. Commercial suppliers confirm the structure and purity of this compound using methods such as Liquid Chromatography-Mass Spectrometry (LCMS), Gas Chromatography-Mass Spectrometry (GCMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the protons of the tetrahydropyran ring and the N-H protons of the hydrazide group. The chemical shifts and coupling patterns of the ring protons would confirm the 3-substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the hydrazide.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine and amide functionalities, as well as a strong absorption for the C=O stretching of the amide.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (144.17 g/mol ), confirming its elemental composition.[6]
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The hydrazide functionality is a reactive handle that can be readily transformed into a variety of other functional groups and heterocyclic systems.[4]
Precursor to Heterocyclic Scaffolds
Hydrazides are well-established precursors for the synthesis of a wide range of five- and six-membered heterocyclic rings, which are core components of many approved drugs.[3][4] For instance, this compound can be used to synthesize:
-
Pyrazoles: By reaction with 1,3-dicarbonyl compounds.[4]
-
Oxadiazoles: Through cyclization reactions, often involving reagents like carbon disulfide or cyanogen bromide.[4]
-
Triazoles: Via various synthetic routes, including reactions with isothiocyanates.[4]
The incorporation of the THP moiety into these heterocyclic systems can enhance their drug-like properties.
Role as a precursor to bioactive heterocycles.
Formation of Hydrazone Linkages
The reaction of this compound with aldehydes and ketones readily forms stable hydrazone linkages.[3] This chemistry is widely employed in the development of prodrugs and in the design of molecules for targeted drug delivery. The resulting hydrazones can exhibit a range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for researchers and scientists in drug development. Its unique combination of a drug-like tetrahydropyran scaffold and a reactive hydrazide handle provides a gateway to a diverse range of novel chemical entities. The synthetic accessibility and the potential for straightforward chemical modification make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization. As the quest for new therapeutics with improved properties continues, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the future of medicinal chemistry.
References
An In-depth Technical Guide to Tetrahydro-2H-pyran-3-carboxylic acid hydrazide: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. This document delves into its core chemical and physical properties, provides a validated synthesis protocol, and explores its reactivity and potential as a scaffold in medicinal chemistry.
Introduction: The Significance of the Tetrahydropyran Hydrazide Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently appearing in natural products and synthetic drug candidates. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it a desirable feature in molecular design. When combined with the versatile hydrazide functional group (-CONHNH₂), the resulting molecule, this compound, becomes a valuable building block for creating diverse molecular libraries.
Hydrazides are known to be precursors for a wide array of heterocyclic systems and can participate in various chemical transformations, making them a cornerstone in the synthesis of novel therapeutic agents.[1][2] The carbohydrazide functional group is a key pharmacophore in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] This guide will explore the unique characteristics of the title compound, arising from the synergy of the THP ring and the hydrazide moiety.
Core Molecular and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the key identifiers and characteristics of this compound.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | oxane-3-carbohydrazide | [4] |
| CAS Number | 59293-33-3 | [4][5][6] |
| Molecular Formula | C₆H₁₂N₂O₂ | [5][7] |
| Molecular Weight | 144.17 g/mol | [5][7] |
| SMILES | NNC(=O)C1CCCOC1 | [4][5] |
| PubChem CID | 45084254 | [4] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these values are experimentally derived, others are computationally predicted and should be used as a guideline pending experimental verification.
| Property | Value | Source |
| Purity | >98% (commercially available) | [5] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [8] |
| logP (predicted) | -0.5971 | [8] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Rotatable Bonds | 1 | [8] |
The low predicted logP value suggests good aqueous solubility, a desirable trait for drug candidates. The number of hydrogen bond donors and acceptors indicates the potential for strong interactions with biological targets.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester derivative. This section provides a representative, field-proven protocol and discusses the expected characterization data.
Synthetic Workflow
The synthesis of the title compound from its corresponding methyl ester is a robust and high-yielding process. The workflow is illustrated below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
Methyl tetrahydro-2H-pyran-3-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (anhydrous)
-
Standard laboratory glassware and reflux apparatus
-
Rotary evaporator
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl tetrahydro-2H-pyran-3-carboxylate (1 equivalent) in anhydrous ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/ether mixture, to yield the pure this compound.
Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR, IR, MS). The expected data is outlined in the following section.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the tetrahydropyran ring and the hydrazide group. The protons on the carbon adjacent to the carbonyl group will likely appear as a multiplet. The protons of the -NH₂ group will appear as a broad singlet, and the -NH- proton will also be a singlet. The protons on the carbons adjacent to the ring oxygen will be deshielded and appear at a lower field.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will be the most deshielded, appearing at the lowest field. The carbons of the tetrahydropyran ring will have characteristic shifts, with the carbons adjacent to the oxygen atom appearing at a lower field than the other ring carbons.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹) and the C=O stretching of the amide carbonyl group (around 1630-1680 cm⁻¹).
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (144.17 g/mol ). Fragmentation patterns would likely involve the loss of the hydrazide group or cleavage of the tetrahydropyran ring.
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is primarily centered around the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety. This functionality allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.
Key Reactions of the Hydrazide Group
The hydrazide group can readily react with various electrophiles to form a range of derivatives with potential biological activity.
Caption: Key reaction pathways for this compound.
-
Formation of Hydrazones: The reaction with aldehydes and ketones yields hydrazones, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer effects.[9]
-
Acylation: Acylation of the terminal nitrogen can lead to the formation of diacylhydrazines, which can also exhibit interesting pharmacological properties.
-
Cyclization Reactions: The hydrazide moiety is a key precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important pharmacophores in many drugs.[1]
Role in Drug Discovery
The tetrahydropyran ring system is a common motif in many approved drugs and clinical candidates. Its incorporation often leads to improved pharmacokinetic profiles. The versatility of the hydrazide group allows for the exploration of a large chemical space, making this compound an attractive starting material for the development of novel therapeutics.
Derivatives of this scaffold could be investigated for a variety of therapeutic areas, including:
-
Oncology: Many pyran and hydrazide-containing compounds have demonstrated potent anticancer activity.[8][10]
-
Infectious Diseases: The hydrazide moiety is a well-known feature in antimicrobial agents.
-
Neurological Disorders: The tetrahydropyran core is present in drugs targeting the central nervous system.[11]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its combination of a favorable heterocyclic core with a reactive hydrazide handle provides a platform for the synthesis of diverse and complex molecules with a wide range of potential therapeutic applications. The synthetic protocol outlined in this guide is robust and can be readily implemented in a standard laboratory setting. Further research into the biological activities of derivatives of this compound is warranted and holds significant promise for the development of novel drug candidates.
References
- 1. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. TETRAHYDRO-PYRAN-3-CARBALDEHYDE CAS#: 77342-93-9 [amp.chemicalbook.com]
- 4. This compound [synhet.com]
- 5. 59293-33-3 | oxane-3-carbohydrazide - Capot Chemical [capotchem.com]
- 6. 59293-33-3|Tetrahydro-2H-pyran-3-carbohydrazide|BLD Pharm [bldpharm.com]
- 7. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbohydrazide | CH6N4O | CID 73948 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide
Foreword: The Imperative of Structural Certainty
In the landscape of pharmaceutical development and synthetic chemistry, the molecule Tetrahydro-2H-pyran-3-carboxylic acid hydrazide represents a versatile heterocyclic building block. Its tetrahydropyran scaffold is a common motif in numerous bioactive compounds, while the hydrazide functional group serves as a reactive handle for constructing more complex molecular architectures, including pyrazoles and other pharmacologically relevant heterocycles.[1][2][3][4] The utility of this compound as a pharmaceutical intermediate, for instance in the synthesis of potential anticancer agents, underscores the critical need for its unambiguous structural characterization.[5][6]
This guide eschews a simple recitation of analytical methods. Instead, it offers a holistic, field-proven strategy for elucidating the structure of this compound. We will explore the causality behind our choice of experiments, demonstrating how a multi-technique, self-validating approach provides an irrefutable confirmation of molecular identity, ensuring the scientific integrity required for advanced research and development.
Foundational Step: Synthesis and Sample Purity
Before any analytical interrogation can commence, the synthesis and rigorous purification of the target compound are paramount. Impurities, such as unreacted starting materials or side-products, can introduce confounding artifacts into spectra, leading to erroneous interpretations. A common and effective synthetic route involves the hydrazinolysis of an appropriate ester precursor.
Synthesis Protocol: From Ester to Hydrazide
A robust synthesis can be achieved by reacting methyl or ethyl tetrahydro-2H-pyran-3-carboxylate with hydrazine hydrate, often in an alcoholic solvent like ethanol.[7] The reaction is typically driven to completion by heating under reflux.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl tetrahydro-2H-pyran-3-carboxylate (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (approx. 2-3 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum. The resulting precipitate is the crude product.
-
Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.
Synthesis and Purification Workflow
Caption: Workflow from starting materials to the purified analyte.
Orthogonal Analytical Strategy for Structure Confirmation
Mass Spectrometry (MS): The Molecular Formula
Expertise: The first question in any structure elucidation is "What is the mass?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for determining the elemental composition of a molecule with high precision, moving beyond simple molecular weight to a specific molecular formula.
Methodology:
-
Technique: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule. Analysis in positive ion mode will readily form the protonated molecular ion, [M+H]⁺.
-
Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer is used to achieve the necessary mass accuracy (typically < 5 ppm).
Expected Data & Interpretation: The molecular formula for this compound is C₆H₁₂N₂O₂ . The expected monoisotopic mass of the neutral molecule is 144.08988 Da. The HRMS experiment should yield an m/z value for the [M+H]⁺ ion that corresponds to the formula C₆H₁₃N₂O₂⁺.
| Ion Species | Molecular Formula | Calculated Mass (Da) | Observed Mass (Da) |
| [M+H]⁺ | C₆H₁₃N₂O₂⁺ | 145.09715 | ~145.0971 (within 5 ppm) |
| [M+Na]⁺ | C₆H₁₂N₂O₂Na⁺ | 167.07909 | ~167.0791 (within 5 ppm) |
Table 1: Predicted HRMS data for the target compound.
This result provides the first piece of high-confidence evidence: the exact elemental composition.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target, we are looking for definitive evidence of the hydrazide moiety (-CONHNH₂) and the cyclic ether (C-O-C).
Methodology:
-
Technique: Attenuated Total Reflectance (ATR) is a common, solvent-free method for solid samples.
-
Data Acquisition: A spectrum is typically collected from 4000 to 400 cm⁻¹.
Expected Data & Interpretation: The IR spectrum will be dominated by characteristic absorptions of the hydrazide group.[8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Feature |
| 3350 - 3200 | Strong, Broad | N-H stretching | -NH₂ and -NH of hydrazide |
| ~1650 | Strong, Sharp | C=O stretching (Amide I) | Carbonyl of the hydrazide |
| ~1620 | Medium | N-H bending (scissoring) | -NH₂ of the hydrazide |
| ~1530 | Medium | N-H bending (Amide II) | Coupled C-N stretch & N-H bend |
| 1120 - 1050 | Strong | C-O-C stretching | Ether linkage in the pyran ring |
Table 2: Key expected vibrational frequencies in the IR spectrum.
The presence of these distinct bands, particularly the strong carbonyl absorption and the N-H stretches, provides direct confirmation of the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Expertise: NMR is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework. Through a series of 1D and 2D experiments, we can piece together the molecule's connectivity atom by atom. The use of a deuterated solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable protons (NH, NH₂) from the hydrazide group.
Methodology:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D COSY (COrrelation SpectroscopY): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the molecular fragments.
-
Predicted NMR Data & Interpretation (in DMSO-d₆):
| Atom Label | ¹H Shift (ppm), Multiplicity, Int. | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C=O | - | ~172 | H3, NH |
| NH | ~9.1, broad s, 1H | - | C=O |
| NH₂ | ~4.2, broad s, 2H | - | C=O |
| H3 | ~2.5, m, 1H | ~45 | C=O, C2, C4, C5 |
| H2ax, H2eq | ~3.8 (eq), ~3.3 (ax), m, 2H | ~67 | C3, C4, C6 |
| H4ax, H4eq | ~1.8 (eq), ~1.4 (ax), m, 2H | ~28 | C2, C3, C5, C6 |
| H5ax, H5eq | ~1.6 (eq), ~1.5 (ax), m, 2H | ~25 | C3, C4, C6 |
| H6ax, H6eq | ~3.9 (eq), ~3.4 (ax), m, 2H | ~66 | C2, C4, C5 |
Table 3: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations. Note: Exact chemical shifts and multiplicities for the diastereotopic ring protons (H2, H4, H5, H6) can be complex and require full spectral analysis for precise assignment.
NMR Elucidation Workflow:
Caption: Logical workflow for structure determination using NMR spectroscopy.
The crucial HMBC correlation from the H3 proton to the carbonyl carbon (C=O) definitively links the carboxylic acid hydrazide group to the 3-position of the tetrahydropyran ring, completing the structural puzzle.
X-ray Crystallography: The Unambiguous Proof
Expertise: While the combination of MS, IR, and NMR provides overwhelming evidence, single-crystal X-ray crystallography is the "gold standard." It delivers an absolute, three-dimensional structure of the molecule as it exists in the crystal lattice, resolving any ambiguity about connectivity, conformation, or stereochemistry.[10][11]
Methodology:
-
Crystal Growth: Grow a single crystal of high quality, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount the crystal on a diffractometer and irradiate it with X-rays to collect a diffraction pattern.
-
Structure Solution: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and the structure is refined.
Expected Outcome: The analysis would yield a 3D model of the molecule, confirming:
-
The chair conformation of the tetrahydropyran ring.
-
The precise bond lengths and angles of the entire molecule.
-
The relative stereochemistry at the C3 position.
-
Intermolecular interactions, such as hydrogen bonding between the hydrazide groups of adjacent molecules in the crystal lattice.
Integrated Analysis: A Self-Validating Conclusion
Caption: Convergent logic model for final structure confirmation.
The mass spectrometer confirms the elemental formula is C₆H₁₂N₂O₂. The IR spectrometer confirms the presence of hydrazide and ether functional groups. Finally, the suite of NMR experiments establishes the precise connectivity of the atoms, placing the carbohydrazide group at the C3 position of the tetrahydropyran ring. Should it be performed, X-ray crystallography would provide the ultimate, visually verifiable proof.
Conclusion
The structural elucidation of this compound is a clear illustration of modern analytical chemistry principles. By moving systematically from molecular formula to functional groups and finally to atomic connectivity, we construct a robust, evidence-based case for the molecule's identity. This rigorous, multi-pronged approach ensures the level of scientific certainty required for confident use of this compound in the demanding fields of medicinal chemistry and drug discovery.
References
- 1. This compound [synhet.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. lookchem.com [lookchem.com]
- 6. TETRAHYDRO-2H-PYRAN-3-CARBOXYLIC ACID CAS#: 873397-34-3 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative Linked via 1,6-Hexylene Spacer: X-ray Crystal Structures, Hishfeld Studies and DFT Calculations of Mono- and Bis-(Pyran-2,4-diones) Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Characterization of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic data for Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, also known as oxane-3-carbohydrazide (CAS Number: 59293-33-3).[1][2] The content herein is curated for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound is a heterocyclic compound featuring a saturated six-membered tetrahydropyran ring and a hydrazide functional group. The unique structural characteristics of this molecule give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization. This guide will delve into the theoretical underpinnings and practical applications of spectroscopic techniques in the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to reveal the chemical environment of each hydrogen atom in the molecule. The predicted chemical shifts are summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH-NH₂ | 7.5 - 9.5 | Broad Singlet | 1H |
| -NH-NH ₂ | 4.0 - 5.0 | Broad Singlet | 2H |
| H-2 (axial & equatorial) | 3.2 - 4.0 | Multiplet | 2H |
| H-6 (axial & equatorial) | 3.2 - 4.0 | Multiplet | 2H |
| H-3 | 2.0 - 2.5 | Multiplet | 1H |
| H-4 (axial & equatorial) | 1.5 - 2.0 | Multiplet | 2H |
| H-5 (axial & equatorial) | 1.5 - 2.0 | Multiplet | 2H |
Expert Interpretation:
The N-H protons of the hydrazide group are expected to appear as broad singlets in the downfield region of the spectrum (7.5-9.5 ppm and 4.0-5.0 ppm), a characteristic feature of exchangeable protons.[3][4][5][6] The protons on the tetrahydropyran ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The protons on carbons adjacent to the oxygen atom (H-2 and H-6) are expected to be the most deshielded of the ring protons, appearing in the 3.2-4.0 ppm range. The remaining ring protons will appear further upfield.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| C-2 | 65 - 70 |
| C-6 | 65 - 70 |
| C-3 | 40 - 45 |
| C-4 | 25 - 30 |
| C-5 | 20 - 25 |
Expert Interpretation:
The carbonyl carbon of the hydrazide functional group is expected to be the most downfield signal, typically appearing in the 170-175 ppm range.[7][8] The carbons bonded to the oxygen atom within the tetrahydropyran ring (C-2 and C-6) will also be significantly deshielded. The remaining aliphatic carbons of the ring will appear at higher field strengths.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3200 - 3400 | Two bands, characteristic of the -NH₂ group |
| C-H Stretch | 2850 - 3000 | Aliphatic C-H stretching |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong absorption due to the carbonyl group |
| N-H Bend (Amide II) | 1515 - 1550 | Bending vibration of the N-H bond |
| C-O Stretch | 1050 - 1150 | Ether linkage in the tetrahydropyran ring |
Expert Interpretation:
The IR spectrum will be dominated by a strong absorption band in the 1640-1680 cm⁻¹ region, corresponding to the C=O stretching of the hydrazide (Amide I band).[9][10][11][12] The presence of the N-H bonds in the hydrazide group will give rise to characteristic stretching vibrations in the 3200-3400 cm⁻¹ range and a bending vibration (Amide II band) around 1515-1550 cm⁻¹. The C-O stretching of the ether in the tetrahydropyran ring will be visible in the fingerprint region, typically between 1050-1150 cm⁻¹.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectral Data
| Ion | Predicted m/z | Description |
| [M]+• | 144.09 | Molecular Ion |
| [M-NH₂]+ | 128.08 | Loss of amino group |
| [M-N₂H₃]+ | 113.06 | Loss of hydrazinyl radical |
| [C₅H₉O]+ | 85.06 | Tetrahydropyran ring fragment |
| [C₄H₇O]+ | 71.05 | Further fragmentation of the ring |
Expert Interpretation:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z of 144.09, corresponding to the molecular formula C₆H₁₂N₂O₂.[2] Common fragmentation pathways for hydrazides involve the cleavage of the N-N and C-N bonds.[14][15][16] The loss of an amino group (-NH₂) would result in a fragment at m/z 128. Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of a stable acylium ion and subsequent fragmentation of the tetrahydropyran ring.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition :
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument.
-
-
Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates.
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation : Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.
Visualizations
Molecular Structure
Caption: Structure of this compound.
Proposed Mass Spectrometry Fragmentation Workflow
Caption: A simplified fragmentation pathway for this compound.
References
- 1. This compound [synhet.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Maleic hydrazide(123-33-1) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Acethydrazide(1068-57-1) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Acethydrazide(1068-57-1) 13C NMR [m.chemicalbook.com]
- 9. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
The Anticipated Biological Potential of Tetrahydro-2H-pyran-3-carboxylic Acid Hydrazide Derivatives: A Predictive Technical Guide for Future Research
Abstract
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The synthesis of hybrid molecules, which combine pharmacophores from different classes of bioactive compounds, represents a rational and promising strategy in drug discovery. This technical guide focuses on the largely unexplored class of compounds: Tetrahydro-2H-pyran-3-carboxylic acid hydrazide derivatives . While direct and extensive research on the biological activities of this specific scaffold is nascent, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By dissecting the known biological profiles of the constituent moieties—the tetrahydropyran ring and the hydrazide-hydrazone functional group—we can logically infer and propose promising avenues for investigation. This guide will therefore detail the synthesis, potential biological activities, and robust experimental protocols to explore the antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties of these novel derivatives.
Introduction: A Scaffold of Untapped Potential
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in a plethora of natural products and synthetic drugs. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The carboxylic acid hydrazide moiety, and its corresponding hydrazone derivatives (formed by condensation with aldehydes or ketones), are also well-established pharmacophores. Hydrazones, in particular, are known to possess a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2]
The conjugation of the THP ring with a carbohydrazide linker creates a novel chemical entity with significant potential for biological activity. The core structure, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives, primarily through the formation of Schiff bases (hydrazones) at the terminal nitrogen. This guide will provide a comprehensive overview of the predicted biological activities of these derivatives and the experimental methodologies required to validate these predictions.
Synthesis of this compound and its Derivatives
The foundational step in exploring the biological potential of this class of compounds is their synthesis. The parent hydrazide can be readily prepared from the corresponding ester of tetrahydro-2H-pyran-3-carboxylic acid. Subsequent reaction with a variety of aromatic or heterocyclic aldehydes yields the target hydrazone derivatives.
General Synthetic Protocol
A representative synthetic pathway is outlined below. This two-step process is generally efficient and allows for the creation of a diverse library of compounds by varying the aldehyde used in the second step.
Step 1: Synthesis of this compound
-
To a solution of ethyl tetrahydro-2H-pyran-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (80-99%, 3-5 equivalents).
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.
Step 2: Synthesis of Tetrahydro-2H-pyran-3-carboxylic acid hydrazone derivatives
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired substituted aromatic or heterocyclic aldehyde (1-1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Further purification can be achieved by recrystallization.
References
An In-depth Technical Guide to Tetrahydro-2H-pyran-3-carboxylic acid hydrazide: Synthesis, Properties, and Medicinal Chemistry Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, also known as oxane-3-carbohydrazide, is a heterocyclic organic compound featuring a saturated six-membered pyran ring and a reactive hydrazide functional group. While specific, in-depth research on this particular molecule is nascent, its constituent moieties—the tetrahydropyran (THP) core and the carbohydrazide functional group—are well-established pharmacophores in medicinal chemistry. The THP scaffold is a prevalent structural motif in numerous natural products and approved pharmaceuticals, valued for its favorable physicochemical properties, including improved solubility and metabolic stability.[1] Hydrazides are versatile intermediates in the synthesis of a wide array of heterocyclic compounds and are known to be present in molecules with a broad spectrum of biological activities.[2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed, plausible synthesis protocol, and a discussion of its potential applications in drug discovery and development based on the known bioactivities of related structural analogs.
Introduction: The Chemical and Therapeutic Significance of the Tetrahydropyran and Hydrazide Moieties
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles.[1] Its non-planar, saturated nature can impart desirable conformational rigidity and improve interactions with biological targets. Furthermore, the oxygen atom in the ring can act as a hydrogen bond acceptor, further modulating the molecule's binding affinity and solubility.
The carbohydrazide functional group (-CONHNH2) is a versatile and highly reactive moiety. It serves as a key building block for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important classes of bioactive compounds.[2] Moreover, the hydrazide group itself can participate in hydrogen bonding and coordination with metal ions, contributing to the biological activity of the parent molecule. The combination of the tetrahydropyran ring and the carbohydrazide group in this compound presents a unique scaffold with significant potential for the development of novel therapeutic agents.
Physicochemical Properties and Characterization
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure.
| Property | Value | Source |
| IUPAC Name | oxane-3-carbohydrazide | [3] |
| Synonyms | This compound | [3] |
| CAS Number | 59293-3-3 | [3] |
| Molecular Formula | C₆H₁₂N₂O₂ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [3] |
| Predicted LogP | -0.5971 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Predicted Spectroscopic Data
Based on the structure of this compound, the following spectroscopic characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show a complex set of multiplets for the protons on the tetrahydropyran ring. The protons of the -NH2 group would likely appear as a broad singlet, and the -NH- proton as another distinct signal, both of which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR would show signals corresponding to the five carbons of the tetrahydropyran ring and the carbonyl carbon of the hydrazide group, which would be the most downfield signal.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), a strong C=O stretching vibration (around 1650 cm⁻¹), and C-O stretching of the pyran ring (around 1100 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 144.17, with fragmentation patterns corresponding to the loss of ammonia, water, and cleavage of the pyran ring.
Synthesis and Experimental Protocols
The synthesis of this compound can be readily achieved from its corresponding carboxylic acid or ester. A common and effective method is the hydrazinolysis of the corresponding ester.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl tetrahydro-2H-pyran-3-carboxylate
-
To a solution of Tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Ethyl tetrahydro-2H-pyran-3-carboxylate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve Ethyl tetrahydro-2H-pyran-3-carboxylate (1.0 eq) in absolute ethanol (10 volumes).
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.
Potential Applications in Medicinal Chemistry
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.
As a Building Block for Bioactive Heterocycles
The hydrazide moiety is a versatile precursor for the synthesis of various five-membered heterocycles, most notably pyrazoles. The reaction of a hydrazide with a 1,3-dicarbonyl compound is a classical method for pyrazole synthesis.[4] A patent has described the reaction of a tetrahydropyranone derivative with hydrazine hydrate to generate a tetrahydropyrano[4,3-c]pyrazole, suggesting the in-situ formation and cyclization of a hydrazide intermediate.[5]
Caption: Synthesis of pyrazoles from the target hydrazide.
Pyranopyrazoles are known to exhibit a range of biological activities, including antiviral and anticancer properties.[6][7] Therefore, this compound serves as a valuable starting material for generating libraries of novel pyran-substituted pyrazoles for biological screening.
Potential as an Anticancer Agent
Both the tetrahydropyran and hydrazide moieties are found in compounds with demonstrated anticancer activity. For instance, certain pyran-based compounds have shown potent antiproliferative effects against various cancer cell lines.[6] Similarly, hydrazide-hydrazone derivatives have been extensively studied for their anticancer potential.[2] The combination of these two pharmacophores in a single molecule suggests that this compound and its derivatives could be promising candidates for anticancer drug discovery.
Potential as an Antimicrobial Agent
The hydrazide functional group is a key component of isoniazid, a frontline antituberculosis drug. Numerous other hydrazide derivatives have been reported to possess broad-spectrum antimicrobial activity.[2] The tetrahydropyran scaffold can be utilized to modulate the lipophilicity and cell permeability of the molecule, potentially enhancing its antimicrobial efficacy and overcoming drug resistance.
Future Perspectives and Conclusion
This compound is a largely unexplored molecule with significant potential in medicinal chemistry. Its straightforward synthesis and the presence of two key pharmacophoric units—the tetrahydropyran ring and the carbohydrazide group—make it a highly attractive scaffold for the design and development of novel therapeutic agents.
Future research should focus on the detailed synthesis and characterization of this compound, followed by a systematic investigation of its biological activities, particularly in the areas of oncology and infectious diseases. The generation of a diverse library of derivatives, especially pyrazoles and hydrazones, and their subsequent screening will be crucial in unlocking the full therapeutic potential of this promising chemical entity. This in-depth guide serves as a foundational resource to stimulate and guide such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents [patents.google.com]
- 6. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Homologs and Analogs of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide
Abstract
This technical guide provides a comprehensive overview of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, a heterocyclic compound of interest in medicinal chemistry. The document delves into the synthesis of the core molecule and explores the preparation and biological activities of its structural homologs and analogs. Emphasis is placed on the synthetic pathways, structure-activity relationships (SAR), and the potential therapeutic applications of these compounds, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are included to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Tetrahydro-2H-pyran-3-carbohydrazide Scaffold
The tetrahydropyran (THP) ring is a prevalent scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] Its saturated, oxygen-containing heterocyclic structure can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making it an attractive moiety in drug design.[2] When combined with the versatile hydrazide functional group (-CONHNH₂), the resulting this compound (also known as oxane-3-carbohydrazide) presents a promising template for the development of novel therapeutic agents. The hydrazide group is a well-established pharmacophore, present in numerous drugs, and serves as a key building block for the synthesis of a wide array of heterocyclic derivatives.[3][4] This guide will explore the chemical space surrounding this scaffold, examining its synthesis and the impact of structural modifications on its biological profile.
Core Molecule Profile:
| Property | Value | Reference |
| IUPAC Name | oxane-3-carbohydrazide | [5] |
| Synonyms | This compound | [5] |
| CAS Number | 59293-33-3 | [5] |
| Molecular Formula | C₆H₁₂N₂O₂ | [5] |
| Molecular Weight | 144.17 g/mol | [5] |
| Appearance | White solid | [6] |
Synthesis of the Core Scaffold and its Precursors
The primary route for the synthesis of this compound involves the hydrazinolysis of a corresponding ester precursor, typically the methyl or ethyl ester. This is a standard and efficient method for the preparation of carboxylic acid hydrazides.[7]
Synthesis of Ester Precursors
The key intermediates, methyl or ethyl tetrahydro-2H-pyran-3-carboxylate, can be synthesized through various routes. A common method involves the Dieckmann condensation of 4-oxa-1,7-pimelic acid diethyl ester.[8]
Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate [8]
-
Ethyl hydroxypropanoate and ethyl acrylate are dissolved in a suitable solvent under alkaline conditions to yield 4-oxa-1,7-diethyl pimelate.
-
The resulting pimelate is then subjected to Dieckmann condensation at a low temperature in the presence of a strong base to afford ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.
Synthesis of this compound
The final step to obtain the title compound is the reaction of the ester precursor with hydrazine hydrate.
Proposed Experimental Protocol:
-
To a solution of methyl tetrahydro-2H-pyran-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is then purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.
Caption: Synthetic pathway for this compound.
Homologs of this compound
Homologs are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group (-CH₂-). The investigation of homologs is a crucial aspect of structure-activity relationship studies, as it allows for the fine-tuning of physicochemical properties like lipophilicity and spatial orientation of functional groups.
(Tetrahydro-2H-pyran-3-yl)acetic acid hydrazide
This homolog introduces a methylene bridge between the tetrahydropyran ring and the carbohydrazide moiety. Its synthesis would logically proceed from (Tetrahydro-2H-pyran-3-yl)methanol, which can be prepared by the reduction of the corresponding carboxylic acid or its ester.
Proposed Experimental Protocol for Synthesis:
-
Oxidation: (Tetrahydro-2H-pyran-3-yl)methanol is oxidized to (Tetrahydro-2H-pyran-3-yl)acetaldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).
-
Further Oxidation: The resulting aldehyde is then oxidized to (Tetrahydro-2H-pyran-3-yl)acetic acid using an appropriate oxidizing agent, for instance, Jones reagent.
-
Esterification: The carboxylic acid is converted to its corresponding ethyl ester via Fischer esterification.
-
Hydrazinolysis: The ethyl ester is subsequently treated with hydrazine hydrate, as previously described, to yield (Tetrahydro-2H-pyran-3-yl)acetic acid hydrazide.
(Tetrahydro-2H-pyran-3-yl)propanoic acid hydrazide
Further extension of the carbon chain leads to the propanoic acid hydrazide homolog. A plausible synthetic route could involve a Wittig reaction with (Tetrahydro-2H-pyran-3-yl)carbaldehyde.
Proposed Experimental Protocol for Synthesis:
-
Wittig Reaction: (Tetrahydro-2H-pyran-3-yl)carbaldehyde is reacted with a phosphorus ylide, such as (triphenylphosphoranylidene)acetate, to form an α,β-unsaturated ester.
-
Reduction: The double bond of the unsaturated ester is reduced via catalytic hydrogenation.
-
Hydrazinolysis: The saturated ester is then converted to the desired hydrazide using hydrazine hydrate.
Analogs of this compound
Analogs are compounds that are structurally similar to the parent molecule but differ in the nature and arrangement of atoms and functional groups. The exploration of analogs is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles.
Hydrazone Derivatives: Versatile Bioactive Analogs
The hydrazide functionality serves as an excellent synthetic handle for the creation of hydrazone derivatives. These are typically synthesized by the condensation of the hydrazide with various aldehydes and ketones.[9] Hydrazones are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][10]
Experimental Protocol: General Synthesis of Hydrazone Analogs [11]
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or 1,4-dioxane.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into an ice/water mixture.
-
Collect the resulting precipitate by filtration and recrystallize from an appropriate solvent to obtain the pure hydrazone derivative.
Caption: General scheme for the synthesis of hydrazone analogs.
Table of Bioactive Hydrazone Analogs:
| Analog Structure | Biological Activity | Key Findings | Reference |
| Substituted 4H-pyran-3-carbohydrazones | Anticancer | Several derivatives showed significant cytotoxicity against various cancer cell lines. The presence of specific substituents on the aromatic ring of the aldehyde was found to be crucial for activity. | [11] |
| Pyrazole-hydrazone derivatives | Anti-inflammatory | Certain pyrazole-hydrazones exhibited potent anti-inflammatory activity, with some compounds showing better COX-2 inhibition than the standard drug celecoxib. | [2][12] |
| Various hydrazone derivatives | Antimicrobial | A broad range of hydrazones have demonstrated significant antibacterial and antifungal activities against various pathogens. | [10] |
Pyrazole and Thiazole Analogs: Heterocyclic Scaffolds with Anticancer Potential
The versatile hydrazide intermediate can be further cyclized to form various five-membered heterocyclic rings, such as pyrazoles and thiazoles. These heterocyclic systems are also well-regarded pharmacophores in drug discovery.
Experimental Protocol: Synthesis of Pyrazole Analogs [11]
-
To a solution of 6-Amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carbohydrazide (1 equivalent) in absolute ethanol, add ethyl acetoacetate or acetylacetone (1 equivalent).
-
Reflux the reaction mixture for 2 hours.
-
Pour the cooled reaction mixture into an ice/water mixture.
-
Collect the precipitated solid by filtration and recrystallize from ethanol to yield the corresponding pyrazole derivative.
Experimental Protocol: Synthesis of Thiazole Analogs [11]
-
A mixture of 6-Amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carbohydrazide (1 equivalent) and phenyl isothiocyanate (1 equivalent) in 1,4-dioxane containing triethylamine is heated under reflux for 3 hours.
-
The resulting thiosemicarbazide derivative is then cyclized by reacting with ethyl chloroacetate in the presence of anhydrous sodium acetate in glacial acetic acid under reflux to afford the thiazole analog.
Anticancer Activity of Pyran-3-hydrazide Analogs:
A study by Gomaa et al. (2021) investigated the cytotoxic activity of a series of 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carbohydrazide derivatives against six cancer cell lines.[11] Several of the synthesized hydrazone, pyrazole, and thiazole analogs demonstrated significant anticancer activity.
| Compound Type | Key Structural Features | Notable Activity | Reference |
| Hydrazone Analogs | Varied substituents on the benzylidene moiety. | Compound 8b (cyclohexylidene hydrazone) was among the most cytotoxic. | [11] |
| Pyrazole Analogs | Formation of a pyrazole ring from the hydrazide. | Compound 10b (dimethylpyrazole) showed high cytotoxicity. | [11] |
| Thiazole Analogs | Formation of a thiazole ring from the thiosemicarbazide intermediate. | Compound 17a (thiazole derivative) exhibited strong anticancer activity and high inhibition of Pim-1 kinase. | [11] |
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on the this compound scaffold is yet to be published, preliminary insights can be drawn from the available literature on its analogs and related compounds.
-
The Hydrazone Moiety: The nature of the substituent on the imine carbon of the hydrazone plays a critical role in determining biological activity. Electron-withdrawing or donating groups on an aromatic ring, as well as the overall steric bulk, can significantly influence potency and selectivity.
-
Cyclized Analogs: The formation of rigid heterocyclic systems like pyrazoles and thiazoles from the flexible hydrazide chain can lead to enhanced binding with biological targets, as evidenced by the potent anticancer activity of some of these derivatives.[11]
-
The Tetrahydropyran Ring: The conformation and substitution pattern of the THP ring itself are expected to be important for activity. The oxygen atom can act as a hydrogen bond acceptor, and the stereochemistry of the substituents will dictate the overall shape of the molecule and its fit within a target's binding site.[1]
Conclusion and Future Perspectives
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactive nature of the hydrazide group allow for the generation of a diverse library of homologs and analogs. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities of its derivatives underscore the therapeutic potential of this chemical class.
Future research in this area should focus on:
-
The development of a more extensive library of homologs and analogs to establish a robust structure-activity relationship.
-
In-depth investigation of the mechanism of action of the most potent compounds.
-
Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them towards preclinical and clinical development.
This technical guide serves as a foundational resource to stimulate further exploration and innovation in the promising field of tetrahydropyran-based hydrazide derivatives.
References
- 1. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 5. This compound [synhet.com]
- 6. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 7. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Heterocyclic Chemistry
Tetrahydro-2H-pyran-3-carboxylic acid hydrazide is a valuable bifunctional reagent in organic synthesis, combining the structural features of a cyclic ether and a hydrazide. The tetrahydropyran (THP) moiety is a common motif in numerous natural products and bioactive molecules, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The hydrazide functional group is a versatile handle for the construction of a wide array of nitrogen-containing heterocycles, which are cornerstones of many pharmaceutical agents. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for the synthesis of key heterocyclic cores relevant to researchers in medicinal chemistry and drug development.
Core Applications: A Gateway to Diverse Heterocycles
The primary utility of this compound lies in its role as a nucleophilic building block for the synthesis of five- and six-membered heterocycles. The terminal nitrogen of the hydrazide is a potent nucleophile, readily reacting with electrophilic partners. The adjacent amide nitrogen can then participate in intramolecular cyclization reactions, leading to the formation of stable aromatic and non-aromatic ring systems.
Key applications include the synthesis of:
-
Pyrazoles and Pyrazolones: These five-membered aromatic heterocycles are prevalent in a vast number of approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of the hydrazide with 1,3-dicarbonyl compounds is a classic and efficient route to this important scaffold.
-
Hydrazide-Hydrazones: Condensation with aldehydes and ketones yields stable hydrazones. This class of compounds is not only important in its own right, with demonstrated antimicrobial and anticonvulsant activities, but also serves as a key intermediate for the synthesis of other heterocycles.
-
1,3,4-Oxadiazoles: These are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. They are bioisosteres of amides and esters and are found in numerous therapeutic agents with antibacterial, antifungal, and anticancer activities.
The following sections provide detailed, field-tested protocols for the synthesis of these important classes of compounds using this compound.
Application Note I: Synthesis of Pyrazole Derivatives via Knorr-Type Cyclization
The Knorr pyrazole synthesis and its variations are fundamental transformations in heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This reaction proceeds with high efficiency, driven by the formation of a stable aromatic pyrazole ring.[1]
Causality of Experimental Choices
The selection of a protic solvent like ethanol or 1-propanol facilitates the dissolution of the reactants and the proton transfer steps involved in the mechanism. The addition of a catalytic amount of a weak acid, such as acetic acid, is crucial to protonate the carbonyl oxygen of the dicarbonyl compound, thereby activating it towards nucleophilic attack by the hydrazine.[1] The reaction is typically heated to overcome the activation energy of the cyclization and dehydration steps.
Experimental Protocol: Synthesis of 5-Methyl-1-(tetrahydro-2H-pyran-3-carbonyl)-1H-pyrazol-3(2H)-one
This protocol details the reaction of this compound with a β-ketoester, ethyl acetoacetate, to yield a substituted pyrazolone.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Glacial Acetic Acid
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
TLC plates (silica gel 60 F254)
-
Developing chamber and mobile phase (e.g., 50% Ethyl Acetate / 50% Hexane)
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.44 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).
-
Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask, followed by 5 drops of glacial acetic acid.
-
Reaction Conditions: Equip the flask with a reflux condenser and place it on a stirring hotplate. Heat the mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Monitoring the Reaction: After 1 hour, monitor the progress of the reaction by thin-layer chromatography (TLC). Spot the starting materials and the reaction mixture on a TLC plate and elute with a 50% ethyl acetate/50% hexane mobile phase. Continue heating until the TLC analysis indicates the complete consumption of the starting materials.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator. Add cold water (30 mL) to the concentrated mixture to precipitate the product.
-
Purification: Isolate the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and allow it to air dry. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to obtain the desired pyrazolone.
Data Summary: Representative Yields for Pyrazole Synthesis
| Dicarbonyl Compound | Product | Typical Yield (%) |
| Ethyl acetoacetate | 5-Methyl-1-(tetrahydro-2H-pyran-3-carbonyl)-1H-pyrazol-3(2H)-one | 85-95% |
| Acetylacetone | 3,5-Dimethyl-1-(tetrahydro-2H-pyran-3-carbonyl)-1H-pyrazole | 80-90% |
| Ethyl benzoylacetate | 5-Phenyl-1-(tetrahydro-2H-pyran-3-carbonyl)-1H-pyrazol-3(2H)-one | 82-92% |
Diagram: Knorr Pyrazolone Synthesis Workflow
Caption: Workflow for Knorr Pyrazolone Synthesis.
Application Note II: Synthesis of Hydrazide-Hydrazones
The condensation of hydrazides with aldehydes or ketones provides a straightforward route to hydrazide-hydrazones. These compounds are of interest for their biological activities and as intermediates in the synthesis of other heterocycles.[2][3][4]
Experimental Protocol: Synthesis of (E)-N'-(phenylmethylene)tetrahydro-2H-pyran-3-carbohydrazide
This protocol describes the synthesis of a hydrazone from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Stirring hotplate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.44 g, 10 mmol) in methanol (20 mL).
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.06 g, 10 mmol) followed by 2-3 drops of glacial acetic acid.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate is often observed.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield the pure hydrazone.
Diagram: Hydrazone Synthesis Mechanism
Caption: Mechanism of Hydrazone Formation.
Application Note III: Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles can be synthesized from carboxylic acid hydrazides through cyclodehydration of an in situ generated N,N'-diacylhydrazine intermediate or by oxidative cyclization of hydrazones. A common method involves the reaction of a hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[5][6]
Experimental Protocol: Synthesis of 2-Phenyl-5-(tetrahydro-2H-pyran-3-yl)-1,3,4-oxadiazole
This protocol outlines the synthesis of a 1,3,4-oxadiazole from this compound and benzoic acid.
Materials:
-
This compound
-
Benzoic acid
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Stirring hotplate
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask, place a mixture of this compound (1.44 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (5 mL) to the mixture under a fume hood. The reaction is exothermic.
-
Reaction Conditions: Attach a reflux condenser fitted with a calcium chloride drying tube. Heat the reaction mixture at reflux (approximately 100-110°C) for 3-4 hours.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1,3,4-oxadiazole.
Diagram: 1,3,4-Oxadiazole Synthesis Workflow
Caption: Workflow for 1,3,4-Oxadiazole Synthesis.
Conclusion: A Versatile and Enabling Reagent
This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this guide demonstrate its utility in constructing pyrazoles, hydrazones, and 1,3,4-oxadiazoles, which are all important scaffolds in medicinal chemistry. The incorporation of the tetrahydropyran moiety offers a strategic advantage in the design of novel drug candidates with potentially improved pharmacokinetic profiles. The straightforward and high-yielding nature of these reactions makes this compound an invaluable tool for researchers and scientists in the field of drug development and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor | MDPI [mdpi.com]
- 3. alcrut.com [alcrut.com]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffolding of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Saturated Heterocycles in Drug Design
In the landscape of modern drug discovery, the deliberate incorporation of specific structural motifs to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is a cornerstone of rational design. Among these, the tetrahydropyran (THP) ring has emerged as a particularly valuable scaffold. As a saturated six-membered cyclic ether, the THP moiety can be considered a conformationally restricted linear ether, which reduces the entropic penalty upon binding to a biological target.[1] More critically, it often serves as a bioisosteric replacement for a cyclohexyl group, with the key advantage of introducing a polar oxygen atom. This oxygen can act as a hydrogen bond acceptor, potentially forming crucial interactions within a target's active site and improving properties like solubility and metabolic stability.[1][2]
When this privileged heterocycle is combined with the versatile hydrazide functional group (-CONHNH₂), the resulting building block, Tetrahydro-2H-pyran-3-carboxylic acid hydrazide (also known as oxane-3-carbohydrazide), becomes a powerful tool for medicinal chemists. The hydrazide moiety is a cornerstone synthon, renowned for its ability to readily participate in cyclization and condensation reactions to form a vast array of other heterocyclic systems, such as pyrazoles, 1,3,4-oxadiazoles, and hydrazones.[3] These resulting scaffolds are themselves present in a multitude of clinically approved drugs, valued for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]
This guide provides a detailed exploration of this compound as a key building block. We will elucidate the rationale behind its synthesis and provide detailed, field-proven protocols for its application in constructing medicinally relevant heterocyclic cores.
Physicochemical Properties & Data
A foundational understanding of a building block's properties is critical for experimental design.
| Property | Value | Source |
| IUPAC Name | oxane-3-carbohydrazide | [6] |
| CAS Number | 59293-33-3 | [6] |
| Molecular Formula | C₆H₁₂N₂O₂ | Derived |
| Molecular Weight | 144.17 g/mol | Derived |
| SMILES | C1CC(OC1)C(=O)NN | [6] |
| Appearance | Typically a solid | General Knowledge |
| Solubility | Soluble in polar organic solvents like alcohols, DMF, DMSO | General Knowledge |
Synthesis of the Core Building Block: A Validated Protocol
The synthesis of the title hydrazide is most efficiently achieved via the hydrazinolysis of its corresponding ester, which itself is derived from the parent carboxylic acid. This two-step process is a standard and robust method in organic synthesis.[3]
Workflow for Synthesis
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 2. orientjchem.org [orientjchem.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. This compound [synhet.com]
Application Notes and Protocols for the Reaction of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide
Introduction: The Versatile Role of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide in Synthetic Chemistry
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its structure, combining a saturated pyran ring with a reactive hydrazide functional group, offers a unique scaffold for the synthesis of a diverse array of more complex molecules. The tetrahydropyran motif is a common feature in many natural products and pharmacologically active compounds, often imparting favorable pharmacokinetic properties such as increased solubility and metabolic stability. The hydrazide group, in turn, is a versatile functional handle for a variety of chemical transformations, most notably the formation of hydrazones and the construction of various heterocyclic systems.[2][3]
This application note provides a detailed experimental protocol for a representative reaction of this compound: the synthesis of a hydrazone derivative through condensation with an aldehyde. Furthermore, it delves into the underlying reaction mechanism, discusses potential applications of the resulting products, and offers insights into the synthesis of other important derivatives, such as pyrazoles.
Reaction Profile and Mechanistic Insights
The primary reactivity of this compound stems from the nucleophilic nature of the terminal nitrogen atom of the hydrazide moiety. This allows it to readily react with electrophilic species, particularly carbonyl compounds.
Hydrazone Formation: A Condensation Reaction
The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone is a classic condensation reaction.[4][5] The reaction proceeds via a nucleophilic addition of the hydrazide's terminal amine to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), characteristic of a hydrazone.[6] The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group by protonating the carbonyl oxygen, thereby increasing its electrophilicity.
Experimental Protocol: Synthesis of a Tetrahydro-2H-pyran-3-carbohydrazone Derivative
This protocol details the synthesis of a hydrazone from this compound and a representative aromatic aldehyde.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalent |
| This compound | 59293-33-3 | 144.17 | 1.0 | 1.0 |
| 4-Chlorobenzaldehyde | 104-88-1 | 140.57 | 1.0 | 1.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalytic | - |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | ~5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 144.2 mg).
-
Dissolution: Add anhydrous methanol (~5 mL) to the flask and stir the mixture until the hydrazide is fully dissolved.
-
Addition of Aldehyde: To the stirred solution, add 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and maintain stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Work-up: Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold methanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure hydrazone.[7]
Expected Outcome and Characterization
The expected product is N'-(4-chlorobenzylidene)tetrahydro-2H-pyran-3-carbohydrazide. The pure compound should be a crystalline solid. Characterization can be performed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the structure of the synthesized hydrazone.
-
FT-IR Spectroscopy: To identify the characteristic C=N stretch of the hydrazone and the disappearance of the C=O stretch of the aldehyde.
-
Mass Spectrometry: To determine the molecular weight of the product.
Visualizing the Experimental Workflow
Caption: Workflow for the synthesis of a hydrazone derivative.
Beyond Hydrazones: Synthesis of Pyrazole Derivatives
The utility of this compound extends to the synthesis of other important heterocyclic systems. One notable example is the formation of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[8][9]
The synthesis of pyrazoles from hydrazides can be achieved through cyclocondensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents.[9][10][11][12] For instance, reacting this compound with a β-diketone in a suitable solvent, often under acidic or basic conditions, would lead to the formation of a pyrazole derivative.
Visualizing the Pyrazole Synthesis Pathway
Caption: General pathway for pyrazole synthesis.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[13]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Chemical Hazards:
-
Hydrazides: Can be harmful if swallowed or in contact with skin.
-
Aldehydes: Can be irritating to the skin, eyes, and respiratory system.
-
Solvents: Methanol is flammable and toxic.
-
Acids: Glacial acetic acid is corrosive.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a versatile and valuable reagent in synthetic organic chemistry. The straightforward formation of hydrazones, as detailed in this protocol, provides a gateway to a wide range of molecular architectures. Furthermore, its utility in the synthesis of other heterocyclic systems, such as pyrazoles, underscores its importance in the development of novel compounds for pharmaceutical and materials science applications. The protocols and insights provided herein are intended to serve as a practical guide for researchers exploring the rich chemistry of this important building block.
References
- 1. This compound [synhet.com]
- 2. rjptonline.org [rjptonline.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. mdpi.com [mdpi.com]
- 5. alcrut.com [alcrut.com]
- 6. benchchem.com [benchchem.com]
- 7. minarjournal.com [minarjournal.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. PubChemLite - Tetrahydro-2h-pyran-3-carboxylic acid (C6H10O3) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: Synthesis of Novel Heterocycles from Tetrahydro-2H-pyran-3-carboxylic Acid Hydrazide
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. Tetrahydro-2H-pyran-3-carboxylic acid hydrazide has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds.[1][2] The tetrahydropyran (THP) motif is a prevalent feature in numerous natural products and biologically active molecules, often incorporated as a bioisosteric replacement for cyclohexyl or phenyl groups to enhance crucial pharmacokinetic properties such as solubility and metabolic stability.[3]
The true synthetic power of this reagent lies in the reactivity of the acid hydrazide functional group (-CONHNH₂). This moiety serves as a nucleophilic linchpin, enabling a variety of cyclization and condensation reactions to construct key five-membered aromatic heterocycles. This guide provides an in-depth exploration of the synthesis of pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, offering detailed protocols, mechanistic insights, and practical guidance for researchers in pharmaceutical and chemical development.
Core Synthetic Pathways and Protocols
The acid hydrazide function is a gateway to multiple heterocyclic systems. By carefully selecting the reaction partner, chemists can direct the synthesis toward distinct and medicinally relevant scaffolds.
Pathway 1: Synthesis of Tetrahydropyran-Substituted Pyrazoles
Pyrazoles are a cornerstone of medicinal chemistry, found in numerous approved drugs.[4] The synthesis from an acid hydrazide typically involves a condensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent, where the hydrazide provides the requisite N-N bond for the heterocyclic core.[5]
The reaction of this compound with a 1,3-dicarbonyl compound follows the principles of the Knorr pyrazole synthesis. The process is initiated by the nucleophilic attack of one of the hydrazide's nitrogen atoms on a carbonyl group, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen attacks the second carbonyl group. A subsequent dehydration step results in the formation of the stable, aromatic pyrazole ring.[5]
Caption: Workflow for the synthesis of pyrazoles.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.44 g, 10 mmol) in absolute ethanol (30 mL).
-
Addition of Diketone: To this solution, add acetylacetone (1.0 g, 10 mmol) and 3-4 drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
-
Work-up: After completion, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Pour the resulting residue into ice-cold water (50 mL) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield the pure pyrazole derivative.
Pathway 2: Synthesis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a valuable heterocycle in drug design, often used as a bioisostere for ester and amide functionalities, which imparts resistance to hydrolysis.[6] The most common synthetic route involves the cyclodehydration of a 1,2-diacylhydrazine intermediate, which is readily prepared from an acid hydrazide.[7][8]
This synthesis begins with the N-acylation of this compound using a carboxylic acid or, more efficiently, an acid chloride or anhydride. This forms a stable 1,2-diacylhydrazine intermediate. This intermediate is then subjected to harsh dehydrating conditions. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) activate the carbonyl oxygen atoms, facilitating an intramolecular nucleophilic attack by the other carbonyl oxygen, followed by elimination of water to form the aromatic 1,3,4-oxadiazole ring.[8][9]
Caption: Workflow for 1,3,4-oxadiazole synthesis.
-
Step A: Synthesis of the 1,2-Diacylhydrazine Intermediate
-
Dissolve this compound (1.44 g, 10 mmol) in dichloromethane (DCM, 40 mL) in a flask and cool to 0 °C in an ice bath.
-
Add pyridine (0.87 g, 11 mmol) as a base.
-
Slowly add the desired acid chloride (e.g., benzoyl chloride, 1.55 g, 11 mmol) dropwise while maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 8-12 hours.
-
Wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 1,2-diacylhydrazine, which can be used directly in the next step.
-
-
Step B: Cyclodehydration
-
Place the crude diacylhydrazine intermediate from Step A into a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃, 10 mL) in a fume hood.
-
Heat the mixture to reflux for 5-7 hours. The solution will become clear.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Pathway 3: Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of heterocycles with broad biological activities, including well-known antifungal agents.[10] A common route from acid hydrazides involves reaction with a synthon that provides the C-N unit, such as an isothiocyanate, leading to triazole-thiones.
The reaction starts with the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbon of an isothiocyanate. This forms a thiosemicarbazide intermediate. Under basic conditions (e.g., using KOH or NaOH), this intermediate undergoes an intramolecular cyclization. The base abstracts a proton, and the resulting anion attacks one of the carbonyl carbons, followed by dehydration to yield the stable 4H-1,2,4-triazole-3-thione ring system.[11]
Caption: Workflow for 1,2,4-triazole-thione synthesis.
-
Thiosemicarbazide Formation: Dissolve this compound (1.44 g, 10 mmol) in ethanol (30 mL). Add the desired isothiocyanate (e.g., phenyl isothiocyanate, 1.35 g, 10 mmol) and reflux the mixture for 2-3 hours. A precipitate of the thiosemicarbazide intermediate may form.
-
Cyclization: To the same flask, add an aqueous solution of potassium hydroxide (8M, 5 mL) and continue to reflux for an additional 6-8 hours, until the evolution of H₂S gas (if any) ceases (test with lead acetate paper).
-
Work-up: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid or glacial acetic acid to pH 5-6.
-
Isolation and Purification: Collect the precipitate that forms via vacuum filtration, wash extensively with cold water, and dry. Recrystallize from ethanol to obtain the pure triazole-thione.
Data Summary Table
| Target Heterocycle | Key Reagents | Catalyst / Conditions | Typical Yield Range |
| Pyrazole | 1,3-Diketones (e.g., Acetylacetone) | Glacial Acetic Acid / Reflux | 70-90% |
| α,β-Unsaturated Ketones | Acid or Base / Reflux | 65-85% | |
| 1,3,4-Oxadiazole | Carboxylic Acids / Acid Chlorides | POCl₃, SOCl₂, PPA / Reflux | 75-95% |
| Orthoesters (e.g., Triethyl orthoformate) | H₂SO₄ / Reflux | 60-80% | |
| 1,2,4-Triazole | Isothiocyanates | KOH or NaOH / Reflux | 80-95% |
| Formamide | Microwave Irradiation | 70-90%[12] |
Best Practices and Troubleshooting
-
Reagent Quality: The starting this compound should be pure and dry. Impurities can lead to side reactions and lower yields.
-
Anhydrous Conditions: For reactions involving highly reactive reagents like acid chlorides, POCl₃, and SOCl₂, ensure all glassware is oven-dried and use anhydrous solvents to prevent premature hydrolysis.
-
Reaction Monitoring: Use TLC to track the consumption of starting materials and the formation of products. This is crucial for determining the optimal reaction time and preventing the formation of degradation products.
-
Troubleshooting Low Yields:
-
Incomplete Reaction: Extend reaction time or increase temperature slightly. Confirm catalyst activity.
-
Side Reactions: In oxadiazole synthesis, ensure sufficient dehydrating agent is used to drive the cyclization to completion. In pyrazole synthesis with unsymmetrical diketones, be aware that a mixture of regioisomers may form, complicating purification.
-
Work-up Losses: Ensure pH is adjusted correctly during work-up to maximize precipitation of the product. Use minimal amounts of recrystallization solvent to avoid product loss.
-
Conclusion
This compound stands out as a powerful and efficient scaffold for building diverse heterocyclic systems of high medicinal value. The protocols outlined in this guide demonstrate straightforward and robust methods for the synthesis of substituted pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The inherent versatility of the acid hydrazide moiety, combined with the beneficial pharmacokinetic influence of the tetrahydropyran ring, makes this starting material a strategic choice for creating novel compound libraries for drug discovery programs, particularly in areas such as oncology and infectious diseases.[13][14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [synhet.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. youtube.com [youtube.com]
- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijper.org [ijper.org]
- 10. chemistryjournal.net [chemistryjournal.net]
- 11. researchgate.net [researchgate.net]
- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 13. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Characterization of Tetrahydro-2H-pyran-3-yl-hydrazones
Introduction and Significance
Hydrazones are a versatile class of organic compounds characterized by the azomethine group (–NH–N=CH–) and are pivotal in medicinal chemistry and drug development.[1] Their broad spectrum of pharmacological activities—including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties—stems from this unique structural motif.[1][2][3][4] The value of hydrazones is further amplified by their synthetic accessibility, typically via a straightforward condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).[1]
This guide focuses on derivatives synthesized from Tetrahydro-2H-pyran-3-carboxylic acid hydrazide . The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. Its presence can improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability, making it a desirable feature in modern drug candidates. The combination of the THP moiety with the pharmacologically active hydrazone core presents a promising strategy for the development of novel therapeutic agents.
These application notes provide a comprehensive overview of the synthesis, mechanism, and characterization of hydrazones derived from this compound, intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Reaction Mechanism: Hydrazone Formation
The formation of a hydrazone from a hydrazide and an aldehyde or ketone is a classic nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which activates the carbonyl group for nucleophilic attack.
Step 1: Nucleophilic Attack The terminal nitrogen atom of the hydrazide, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.
Step 2: Proton Transfer A proton is transferred from the attacking nitrogen to the oxygen atom, neutralizing the charge separation within the intermediate.
Step 3: Dehydration Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then pushes out the water molecule, leading to the formation of a C=N double bond.
Step 4: Deprotonation A final deprotonation step yields the stable hydrazone product and regenerates the acid catalyst.
The breakdown of the tetrahedral intermediate (Step 3) is often the rate-limiting step at neutral pH.[5] The entire process is reversible, and the removal of water can be used to drive the reaction to completion.
Diagram of the Reaction Mechanism
Caption: Acid-catalyzed mechanism of hydrazone formation.
Experimental Protocols
This section provides a general, adaptable protocol for the synthesis of tetrahydro-2H-pyran-3-yl-hydrazones.
Materials and Reagents
-
This compound (CAS: 59293-33-3)[6]
-
Selected aldehyde or ketone (e.g., benzaldehyde, acetophenone)
-
Solvent: Absolute Ethanol or Methanol
-
Catalyst: Glacial Acetic Acid
-
Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Mobile phase for TLC (e.g., Ethyl acetate/Hexane mixture)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Büchner funnel and filter paper for filtration
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
General Synthetic Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable volume of absolute ethanol (approx. 10-15 mL per gram of hydrazide).
-
Reagent Addition: To this stirring solution, add the corresponding aldehyde or ketone (1.0-1.1 eq.).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7] A common mobile phase is a 3:7 mixture of ethyl acetate and hexane. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified product under vacuum to obtain the final hydrazone. For reactions that do not yield a precipitate, the solvent can be removed using a rotary evaporator, and the resulting residue can be purified by column chromatography or recrystallization.[8]
Diagram of the Experimental Workflow
Caption: General workflow for hydrazone synthesis and purification.
Product Characterization
Confirming the structure of the synthesized hydrazone is essential. Standard spectroscopic methods are employed for this purpose.[1][9][10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key characteristic bands confirm the functional groups present.[1]
-
N-H stretch: A sharp peak around 3050-3300 cm⁻¹
-
C=O (Amide) stretch: A strong absorption around 1650-1680 cm⁻¹
-
C=N (Imine) stretch: A peak around 1550-1610 cm⁻¹[1]
-
C-O-C (Ether) stretch: A strong peak from the THP ring around 1080-1150 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
¹H-NMR: Look for a characteristic singlet for the N-H proton (often downfield, δ 8-12 ppm) and the azomethine proton (-N=CH-) (δ 7.5-8.5 ppm). The protons of the tetrahydropyran ring will appear in the aliphatic region (δ 1.5-4.0 ppm).
-
¹³C-NMR: The imine carbon (C=N) and amide carbonyl carbon (C=O) will show distinct signals in the δ 140-170 ppm range.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product by identifying the molecular ion peak [M]⁺ or [M+H]⁺.
Data Presentation and Expected Results
The reaction is generally high-yielding with a variety of aromatic and aliphatic aldehydes and ketones. Below is a table summarizing expected outcomes with representative substrates.
| Carbonyl Substrate | Product Structure | Expected Yield (%) | Physical State |
| Benzaldehyde | N'-benzylidene-tetrahydro-2H-pyran-3-carbohydrazide | 85-95% | White Crystalline Solid |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-tetrahydro-2H-pyran-3-carbohydrazide | 90-98% | Pale Yellow Solid |
| Acetophenone | N'-(1-phenylethylidene)-tetrahydro-2H-pyran-3-carbohydrazide | 75-85% | White Solid |
| Cyclohexanone | N'-(cyclohexylidene)-tetrahydro-2H-pyran-3-carbohydrazide | 80-90% | Off-white Solid |
Note: Yields are illustrative and may vary based on reaction scale and purification efficiency.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive reagents.- Insufficient heating or reaction time.- Catalyst degradation or absence. | - Check the purity of the aldehyde/ketone.- Ensure proper reflux temperature and extend reaction time, monitoring by TLC.- Add a fresh catalyst (2-3 drops of glacial acetic acid). |
| Incomplete Reaction | - Reaction equilibrium reached.- Steric hindrance from bulky substrates.[5] | - Use a Dean-Stark apparatus to remove water and drive the equilibrium forward.- Increase reaction time or consider a more forceful solvent (e.g., toluene). |
| Product Oily/Fails to Crystallize | - Presence of impurities.- Product has a low melting point. | - Purify the crude product using column chromatography on silica gel.- Attempt trituration with a non-polar solvent like hexane to induce solidification. |
| Multiple Spots on TLC | - Formation of side products (e.g., azines).- Degradation of starting material or product. | - Ensure a 1:1 stoichiometry of hydrazide to carbonyl.- Purify via column chromatography to isolate the desired product. |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [synhet.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
Application Note: A Scalable and Validated Protocol for the Synthesis of Tetrahydro-2H-pyran-3-carboxylic Acid Hydrazide
Abstract and Introduction
Tetrahydro-2H-pyran-3-carboxylic acid hydrazide (CAS No. 59293-33-3) is a pivotal heterocyclic building block in modern drug discovery and medicinal chemistry.[1][2] Its structural motif is found in a variety of pharmacologically active agents, making it a valuable intermediate for synthesizing novel therapeutics.[3][4] This application note provides a comprehensive, robust, and scalable protocol for the synthesis of this compound. The chosen synthetic route is the hydrazinolysis of the corresponding ethyl ester, a method selected for its high efficiency, operational simplicity, and amenability to scale-up.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and safety imperatives, particularly concerning the handling of hydrazine hydrate. By integrating detailed protocols with in-process controls and analytical validation, this document serves as a self-contained guide for producing high-purity material from the gram to the multi-kilogram scale.
Chemical Profiles and Synthetic Overview
A successful synthesis relies on a thorough understanding of all materials involved. The key components for this protocol are summarized below.
Table 1: Key Reagent and Product Information
| Compound Name | Role | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl Tetrahydro-2H-pyran-3-carboxylate | Starting Material | N/A | C₈H₁₄O₃ | 158.19 |
| Hydrazine Hydrate (~64% Hydrazine) | Reagent | 7803-57-8 | H₆N₂O | 50.06 |
| Ethanol (200 Proof) | Solvent | 64-17-5 | C₂H₆O | 46.07 |
| This compound | Product | 59293-33-3 | C₆H₁₂N₂O₂ | 144.17 |
The synthesis is a straightforward one-step conversion of the ester to the hydrazide. This nucleophilic acyl substitution reaction is highly effective and is the cornerstone of this protocol.
Caption: Overall reaction scheme for the synthesis.
Critical Safety and Hazard Management
Trustworthiness in chemical synthesis begins with safety. Hydrazine and its hydrate are classified as Particularly Hazardous Substances (PHS) and demand rigorous safety protocols.[5] Failure to adhere to these measures can result in severe acute and chronic health effects.[5]
3.1 Hydrazine Hydrate: A Hazard Profile
-
Toxicity: Hydrazine is acutely toxic via inhalation, ingestion, and dermal contact. It is a corrosive substance that can cause severe damage to the skin and eyes.[5]
-
Carcinogenicity: It is a suspected human carcinogen and a reproductive toxin.[5]
-
Reactivity: Hydrazine is a powerful reducing agent and reacts violently with oxidizing agents, certain metal salts (iron, copper), and can decompose explosively if heated excessively or allowed to dry out.[6]
3.2 Mandatory Handling Procedures
-
Engineering Controls: All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood to prevent inhalation exposure.[5]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Spill Management:
-
Keep a spill kit specifically for hydrazine readily accessible.
-
Small spills can be diluted and absorbed with an inert material (e.g., vermiculite).
-
Do not use oxidizing agents to quench spills , as this can lead to a violent reaction.[6]
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][7]
-
-
Waste Disposal:
-
All hydrazine-contaminated waste (liquid and solid) must be collected in a dedicated, clearly labeled, and sealed waste container.
-
Never mix hydrazine waste with other waste streams, especially those containing oxidizing agents.[6]
-
Detailed Experimental Protocol (100 g Scale)
This protocol is designed to produce approximately 100 g of the target hydrazide. All operations should be conducted in a well-ventilated fume hood.
4.1 Equipment Setup
-
1 L three-neck round-bottom flask
-
Mechanical overhead stirrer with a PTFE paddle
-
Reflux condenser with inlet/outlet tubing for coolant
-
Digital temperature probe and controller
-
Heating mantle
-
Dropping funnel (250 mL)
-
Nitrogen inlet adapter
4.2 Reaction Execution: Hydrazinolysis
-
Reactor Charging: Charge the 1 L flask with Ethyl Tetrahydro-2H-pyran-3-carboxylate (110 g, 0.70 mol, 1.0 equiv.) and 200 proof ethanol (330 mL).
-
Inerting: Begin stirring the mixture and purge the vessel with a gentle stream of nitrogen. An inert atmosphere is crucial for safety and to prevent side reactions.
-
Reagent Addition: In the dropping funnel, add hydrazine hydrate (46 g, 0.91 mol, 1.3 equiv.).
-
Causality Note: Using a slight excess (1.3 equivalents) of hydrazine hydrate ensures the complete conversion of the starting ester. Ethanol is an ideal solvent as it fully solubilizes the ester and is miscible with the aqueous hydrazine hydrate, creating a homogenous reaction environment.
-
-
Heating and Reflux: Heat the stirred mixture to reflux (approx. 78-80°C). The reaction is typically exothermic, but gentle heating is required to maintain reflux.
-
Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester spot is no longer visible.
-
Self-Validation: In-process monitoring is a critical step. It prevents premature work-up of an incomplete reaction or unnecessary heating that could lead to by-product formation, ensuring an efficient and reproducible process.
-
4.3 Product Isolation and Purification
-
Crystallization: Once the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature. Then, place the flask in an ice-water bath and cool to 0-5°C for at least 1 hour.
-
Causality Note: The product has lower solubility in cold ethanol than the starting materials or by-products, causing it to precipitate out of the solution as a crystalline solid. Slow cooling promotes the formation of larger, purer crystals.
-
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of ice-cold ethanol (2 x 50 mL). This removes residual hydrazine and other soluble impurities.
-
Drying: Dry the white crystalline solid in a vacuum oven at 45-50°C until a constant weight is achieved.
Expected Result: A white crystalline solid. Typical yield: 85-95%.
Process Validation and Quality Control
The identity and purity of the final product must be confirmed through rigorous analytical testing. This ensures the material meets the required specifications for subsequent use.
Table 2: Analytical Specifications for Final Product
| Test | Method | Specification |
| Appearance | Visual | White crystalline solid |
| Purity | HPLC | ≥ 99.0% (Area) |
| Identity | ¹H NMR, MS | Conforms to structure |
| Melting Point | Melting Point Apparatus | 118-122 °C |
| Residual Solvent | GC-HS | Ethanol ≤ 5000 ppm |
5.1 Recommended Analytical Methods
-
HPLC:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid
-
Detection: UV at 210 nm
-
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should show characteristic peaks corresponding to the protons of the tetrahydropyran ring and the hydrazide functional group.
-
Mass Spectrometry (ESI+): The spectrum should display the molecular ion peak [M+H]⁺ at m/z 145.09.
-
FTIR (ATR): Key stretches include N-H (approx. 3300-3200 cm⁻¹) and C=O (amide I, approx. 1640 cm⁻¹).[1]
Scale-Up and Process Optimization
Transitioning this synthesis from the lab to a pilot or manufacturing scale requires careful consideration of several factors.
Caption: Logical workflow for process scale-up.
-
Heat Management: The hydrazinolysis reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is essential. The rate of hydrazine addition must be carefully controlled to manage the heat output and maintain a safe operating temperature.
-
Alternative Technologies: For manufacturing-scale production, transitioning to a continuous flow synthesis setup is highly recommended.[8] Flow chemistry offers superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher throughput and automation.[8] This approach can lead to a more consistent product quality and a safer overall process.[8]
Conclusion
This application note details a reliable and scalable process for the synthesis of this compound. By prioritizing safety, especially in the handling of hydrazine hydrate, and incorporating robust in-process controls and analytical validation, this protocol provides a trustworthy foundation for producing high-purity material. The outlined scale-up considerations offer a clear path for transitioning this synthesis from the laboratory to pilot and manufacturing scales, with a strong recommendation for exploring continuous flow technology for enhanced safety and efficiency in commercial production.
References
Application Notes and Protocols for the Purification of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide
Abstract
This document provides a comprehensive guide to the purification of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, a key intermediate in pharmaceutical and agrochemical research.[1][2] We present detailed protocols for recrystallization and column chromatography, underpinned by a discussion of the compound's chemical properties and potential impurities. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for their applications.
Introduction: The Importance of Purity
This compound (CAS No. 59293-33-3) is a versatile heterocyclic compound.[3] Its structural motif is a valuable building block in the synthesis of a wide range of biologically active molecules.[1] The purity of this hydrazide is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in analytical characterization.
This guide provides experimentally grounded protocols for the purification of this compound, ensuring a high degree of purity suitable for demanding research and development applications.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. The synthesis of this compound typically proceeds via the reaction of a Tetrahydro-2H-pyran-3-carboxylic acid ester with hydrazine hydrate. This process can introduce several impurities:
-
Unreacted Starting Materials: Residual Tetrahydro-2H-pyran-3-carboxylic acid or its corresponding ester.
-
Excess Reagents: Unreacted hydrazine hydrate.
-
Byproducts: Formation of the diacylhydrazide, where two molecules of the carboxylic acid derivative react with one molecule of hydrazine.
The purification strategies outlined below are designed to effectively remove these common contaminants.
Purification Strategy Overview
The choice of purification method depends on the scale of the purification and the nature of the impurities. We will detail two primary, robust techniques:
-
Recrystallization: Ideal for larger quantities of material where the compound is a solid and a suitable solvent system can be identified.
-
Column Chromatography: A versatile technique for purifying smaller quantities or for separating impurities with similar polarities to the desired product.
Figure 1: General workflow for the purification of this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1]
Principle of Recrystallization
The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have a high solubility at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Solvent Selection
A preliminary solvent screen is crucial for successful recrystallization. Based on the polar nature of the hydrazide functional group, polar protic and aprotic solvents are good starting points.
| Solvent | Solubility Profile | Recommendation |
| Ethanol | Good solubility when hot, lower solubility when cold. | Excellent |
| Methanol | Similar to ethanol, good solubility when hot. | Good |
| Isopropanol | Lower solubility than ethanol/methanol, may require larger volumes. | Fair |
| Acetonitrile | Can be effective, solubility profile should be tested. | Good |
| Water | High polarity may lead to good solubility even at room temperature. | Use with caution, or as an anti-solvent. |
| Ethyl Acetate/Hexane | A mixed solvent system can be effective for inducing crystallization. | Good for two-solvent recrystallization. |
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Figure 2: Step-by-step workflow for recrystallization.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[1] Due to the polar nature of this compound, normal-phase chromatography on silica gel is a suitable approach.
Principle of Column Chromatography
In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a less polar mobile phase (eluent). Polar compounds, like our target hydrazide, will have a stronger interaction with the stationary phase and will elute more slowly than non-polar impurities.
Selection of Stationary and Mobile Phases
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column.
A preliminary Thin Layer Chromatography (TLC) analysis is essential to determine the optimal eluent composition.
Step-by-Step Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 Hexane:Ethyl Acetate) and carefully pack it into a glass column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate or adding methanol) to move the desired compound down the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Figure 3: Workflow for purification by column chromatography.
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the purification of this compound. The choice between recrystallization and column chromatography will depend on the specific needs of the researcher. Careful execution of these procedures, coupled with diligent purity assessment, will yield high-quality material suitable for a wide range of scientific applications.
References
The Strategic Application of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide in the Synthesis of Novel Pyrazole Derivatives
For Immediate Release
Shanghai, China – December 31, 2025 – In the ever-evolving landscape of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2][3][4][5] Its versatile biological activities, ranging from anticancer to antimicrobial properties, have cemented its importance in drug discovery.[1][2][4] A key challenge and opportunity lie in the functionalization of the pyrazole ring to enhance potency, selectivity, and pharmacokinetic profiles. This application note delves into the synthesis of pyrazole derivatives incorporating a tetrahydropyran moiety, utilizing tetrahydro-2H-pyran-3-carboxylic acid hydrazide as a pivotal building block. We will explore the underlying synthetic strategies, provide detailed experimental protocols, and discuss the significance of this chemical hybridization.
Introduction: The Power of Hybrid Scaffolds
The fusion of two or more pharmacologically active moieties into a single molecule is a proven strategy in drug design to create compounds with enhanced or novel biological activities. The tetrahydropyran ring, a common motif in many natural products, is known to improve aqueous solubility and metabolic stability. By incorporating this saturated heterocycle into the pyrazole framework, we aim to generate a new class of compounds with potentially superior drug-like properties. This compound serves as an ideal synthon for this purpose, providing the necessary hydrazine functionality for pyrazole ring formation, pre-functionalized with the desired tetrahydropyran group.
The Knorr Pyrazole Synthesis: A Classic Approach Revisited
The most prevalent and robust method for constructing the pyrazole ring is the Knorr pyrazole synthesis.[6][7] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][8][9][10] The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by simply varying the substituents on both the hydrazine and the dicarbonyl component.[9]
Reaction Mechanism
The Knorr synthesis proceeds through a well-established mechanism:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine nucleophilically attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[6]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[6]
This mechanistic pathway is often catalyzed by a small amount of acid.[7][8]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
This section provides detailed methodologies for the synthesis of pyrazole derivatives using this compound.
Synthesis of this compound
This key intermediate can be synthesized from its corresponding carboxylic acid.
Materials:
-
Tetrahydro-2H-pyran-3-carboxylic acid
-
Hydrazine hydrate
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard glassware for workup and purification
Protocol:
-
In a round-bottom flask, dissolve tetrahydro-2H-pyran-3-carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the esterification reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
To the resulting crude ester, add an excess of hydrazine hydrate (3-5 equivalents).
-
Heat the mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution.
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain the desired hydrazide.
General Protocol for the Synthesis of Pyrazole Derivatives
Materials:
-
This compound
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)
-
Ethanol or glacial acetic acid as solvent
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
TLC plates for reaction monitoring
-
Standard glassware for workup and purification
Protocol:
-
In a 20-mL scintillation vial or a round-bottom flask, combine this compound (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents).
-
Add a suitable solvent such as ethanol or glacial acetic acid (approximately 3-5 mL per mmol of hydrazide).
-
Add a stir bar and place the vessel on a stirring hotplate.
-
Heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitor the reaction progress by TLC until the starting materials are consumed (usually 2-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, isolate it by vacuum filtration and wash with a cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
Caption: Experimental workflow for pyrazole synthesis.
Data Presentation: Representative Examples
The following table summarizes the synthesis of various pyrazole derivatives using this compound and different 1,3-dicarbonyl compounds.
| Entry | 1,3-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetylacetone | Ethanol | 4 | 85 |
| 2 | Ethyl Acetoacetate | Glacial Acetic Acid | 6 | 78 |
| 3 | Dibenzoylmethane | Ethanol | 8 | 92 |
| 4 | 1,1,1-Trifluoro-2,4-pentanedione | Ethanol | 3 | 88 |
Yields refer to isolated and purified products.
Troubleshooting and Optimization
Low yields in pyrazole synthesis can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
-
Purity of Reactants: Ensure the purity of both the this compound and the 1,3-dicarbonyl compound. Impurities can lead to side reactions.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is a common choice, glacial acetic acid can be beneficial as it also acts as a catalyst.
-
Reaction Temperature and Time: Ensure the reaction is heated to the appropriate temperature and allowed to proceed to completion. Monitor the reaction closely by TLC.
-
Catalyst: In some cases, the addition of a catalytic amount of a mineral acid (e.g., HCl, H₂SO₄) can improve the reaction rate.
Caption: Troubleshooting workflow for low reaction yield.
Conclusion and Future Directions
The use of this compound provides a straightforward and efficient route to a novel class of pyrazole derivatives. The protocols outlined in this application note are robust and can be adapted for the synthesis of a diverse library of compounds. The resulting pyrazole-tetrahydropyran hybrids are promising candidates for biological screening and further development in various therapeutic areas. Future work will focus on exploring the biological activities of these compounds and establishing structure-activity relationships to guide the design of the next generation of pyrazole-based drugs.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. academicstrive.com [academicstrive.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
"common side reactions of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide"
Welcome to the technical support center for Tetrahydro-2H-pyran-3-carboxylic acid hydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the synthesis and application of this versatile building block. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in your experiments, offering explanations and actionable solutions.
Issue 1: Low Yield of this compound during Synthesis from the Corresponding Ester
Question: I am synthesizing this compound from its methyl or ethyl ester using hydrazine hydrate, but my yields are consistently low. What are the potential side reactions, and how can I mitigate them?
Answer: Low yields in the hydrazinolysis of esters to form hydrazides are often due to incomplete reaction or the formation of side products.[1][2] Several factors can contribute to this.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction between an ester and hydrazine hydrate can be slow, especially if the ester is sterically hindered or if the reaction temperature is too low. | - Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC. Refluxing in a suitable solvent like ethanol for several hours is a common practice.[1] - Use of Excess Hydrazine Hydrate: Employing a slight excess (1.2-1.5 equivalents) of hydrazine hydrate can help drive the reaction to completion. |
| Bis-acylation of Hydrazine | A common side reaction is the formation of a 1,2-diacylhydrazine, where two molecules of the ester react with one molecule of hydrazine. This is more prevalent if the ester is highly reactive or if there is a localized high concentration of the ester relative to hydrazine. | - Controlled Addition: Add the ester dropwise to the solution of hydrazine hydrate at a controlled temperature to maintain a high molar ratio of hydrazine to the ester throughout the addition. - High Dilution: Running the reaction at a lower concentration can disfavor the intermolecular reaction leading to the diacylhydrazine byproduct.[3] |
| Hydrolysis of the Ester | If there is water present in the reaction mixture (other than from hydrazine hydrate) and the conditions are acidic or basic, the ester can hydrolyze back to the carboxylic acid. | - Use Anhydrous Solvents: Ensure that the alcohol used as a solvent (e.g., ethanol) is anhydrous. |
Experimental Protocol: Optimized Synthesis of this compound
-
To a solution of Tetrahydro-2H-pyran-3-carboxylic acid methyl ester (1.0 eq) in absolute ethanol (10 mL/mmol of ester), add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the disappearance of the starting ester by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure hydrazide.
Visualizing the Reaction and Side Product Formation:
Caption: Desired synthesis pathway and a common side reaction.
Issue 2: Unexpected Product Formation - Evidence of Ring Opening
Question: During a subsequent reaction involving this compound under acidic or strongly nucleophilic conditions, I've isolated an unexpected product that appears to have lost the cyclic ether structure. Is the tetrahydropyran ring susceptible to opening?
Answer: While the tetrahydropyran (THP) ring is generally stable and is often used as a protecting group for alcohols due to its resilience against many reagents, it can be cleaved under certain conditions.[4][5]
Conditions Favoring Ring Opening:
| Condition | Mechanism | Mitigation Strategies |
| Strongly Acidic Conditions | The ether oxygen of the THP ring can be protonated by a strong acid. This activates the ring towards nucleophilic attack, which can lead to ring opening. The nucleophile can be an external reagent or another functional group within the molecule. | - pH Control: If possible, perform the reaction under neutral or mildly basic conditions. - Choice of Acid: If an acid is required, use the mildest acid that can catalyze the desired transformation. Lewis acids may offer better selectivity than Brønsted acids in some cases. |
| Strong Nucleophiles with Lewis Acid Activation | The combination of a strong nucleophile and a Lewis acid can promote ring opening. The Lewis acid coordinates to the ether oxygen, making the adjacent carbons more electrophilic and susceptible to nucleophilic attack.[6] | - Avoid Strong Lewis Acids: If a Lewis acid is necessary, consider using a milder one. - Temperature Control: Running the reaction at a lower temperature can reduce the rate of the ring-opening side reaction. |
Plausible Ring-Opening Mechanism under Acidic Conditions:
Caption: Acid-catalyzed ring opening of the tetrahydropyran moiety.
II. Frequently Asked Questions (FAQs)
Q1: Can this compound undergo self-condensation or polymerization?
A1: While the formation of 1,2-diacylhydrazine is a known side reaction during synthesis, self-condensation of the purified hydrazide is unlikely under normal storage and reaction conditions. However, prolonged heating at high temperatures in the absence of other reactants could potentially lead to decomposition or oligomerization, though this is not a commonly reported issue.
Q2: Is the hydrazide group susceptible to oxidation?
A2: Yes, the acylhydrazide functional group can be oxidized. Strong oxidizing agents, such as sodium hypochlorite, can lead to the degradation of the hydrazide, typically yielding the corresponding carboxylic acid and nitrogen gas.[7][8][9][10] This is an important consideration when choosing reagents for subsequent reaction steps. Standard atmospheric oxygen at room temperature is generally not sufficient to cause significant degradation.[10]
Q3: Are there any specific handling and storage recommendations for this compound?
A3: Like most hydrazide derivatives, it is advisable to store this compound in a cool, dry place, away from strong oxidizing agents and strong acids. It is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture and oxygen over long-term storage.
Q4: What are the expected spectroscopic signatures for this compound?
A4: In the ¹H NMR spectrum, you would expect to see characteristic signals for the protons on the tetrahydropyran ring, as well as exchangeable protons for the -NH-NH₂ group. In the IR spectrum, look for characteristic stretches for the N-H bonds (typically in the 3200-3400 cm⁻¹ region) and the C=O of the amide (around 1630-1680 cm⁻¹).
III. References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 45084254, this compound." PubChem, --INVALID-LINK--. Accessed December 10, 2023.
-
Gäb, J., Gessner, G., & Gmeiner, P. (2009). Ring Opening of Tetrahydropyran Attached to Undecahydro-closo-dodecaborate(1−) by Nucleophiles. Inorganic Chemistry, 48(15), 7255–7257. --INVALID-LINK--
-
Sharma, G. V. M., Reddy, K. L., Krishna, P. R., & Bhyan, B. (2007). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Journal of Organic Chemistry, 72(23), 8875–8884. --INVALID-LINK--
-
Shaw, J. T. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Organic & Biomolecular Chemistry, 10(36), 7287-7298.
-
Wikipedia contributors. (2023, November 28). Tetrahydropyran. In Wikipedia, The Free Encyclopedia. Retrieved 20:15, December 10, 2023, from --INVALID-LINK--
-
Li, Z., & Li, C.-J. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. Chemical Science, 11(44), 12096–12101. --INVALID-LINK--
-
Wongwailikhit, K., Suwannakeeree, R., & Kihara, N. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers, 16(9), 1222. --INVALID-LINK--
-
BenchChem. (2023). Troubleshooting common side reactions in N-phenylhydrazine-1,2-dicarboxamide preparation. BenchChem Tech Support.
-
ResearchGate. (n.d.). Oxidative degradation of diacylhydrazine. [Figure]. In Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Retrieved from --INVALID-LINK--
-
Kihara, N., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers (Basel), 16(9), 1222. --INVALID-LINK--
-
Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112.
-
Kihara, N., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers, 16(9), 1222. --INVALID-LINK--
-
Al-Ajely, M. S., & Yaseen, A. N. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure & Applied Sciences, 28(3).
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 164–174. --INVALID-LINK--
-
Dyusebaeva, M. K., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 433–441. --INVALID-LINK--
-
ResearchGate. (2023, June 2). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine derivative)? ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Tetrahydro-2H-pyran-3-carboxylic acid hydrazide
Welcome to the technical support center for the synthesis and optimization of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide (CAS No: 59293-33-3).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a key intermediate in the development of novel therapeutics and other fine chemicals, mastering its synthesis is crucial for efficient research and development workflows.[1][3]
This document provides in-depth, field-proven insights into the common challenges encountered during the synthesis of this compound. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Core Synthesis Overview: The Hydrazinolysis of an Ester
The most common and direct route to this compound is the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester.[4][5] This reaction is a classic nucleophilic acyl substitution. The nitrogen atom of hydrazine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. The subsequent departure of the alkoxy group (e.g., methoxide or ethoxide) yields the desired hydrazide and an alcohol byproduct.[4][6]
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material? It is best to start with a simple alkyl ester of Tetrahydro-2H-pyran-3-carboxylic acid, such as the methyl or ethyl ester.[4] These esters are generally more reactive and the resulting alcohol byproducts (methanol or ethanol) are volatile and easily removed.
Q2: What are the typical reaction conditions? A common starting point involves refluxing the ester with a slight excess of hydrazine hydrate in absolute ethanol for several hours.[5] The reaction progress should be monitored until the starting ester is consumed.
Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most efficient method.[4][5] Use a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). The hydrazide product is significantly more polar than the starting ester, so it will have a much lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: What are the critical safety precautions when using hydrazine hydrate? Hydrazine and its derivatives are toxic, corrosive, and potentially explosive. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7] Anhydrous hydrazine can be pyrophoric.[7] Ensure all glassware is properly cleaned and avoid contact with strong oxidizing agents.
Q5: My product has precipitated from the reaction mixture. What is the next step? If the desired hydrazide precipitates upon cooling, this simplifies isolation. The solid can be collected by vacuum filtration and washed with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.[8] The collected solid should then be dried and its purity assessed. Further purification via recrystallization may be necessary.
Q6: What if my product remains dissolved in the solvent? If the product is soluble, the solvent and excess hydrazine hydrate should be removed under reduced pressure (e.g., using a rotary evaporator).[4] Be mindful that hydrazine is volatile. A cold trap is recommended to protect the vacuum pump. The resulting crude material can then be purified by recrystallization from an appropriate solvent system.
Troubleshooting Guide
This section addresses specific experimental issues. The causality behind each problem is explained to empower logical and effective troubleshooting.
| Issue | Potential Cause | Scientific Explanation & Recommended Solution |
| 1. Low or No Product Yield | Incomplete Reaction | The hydrazinolysis reaction may require more energy or time to reach completion. Solution: Increase the reflux time and monitor by TLC every 1-2 hours. If the reaction stalls, consider increasing the molar excess of hydrazine hydrate to 2-3 equivalents to drive the equilibrium toward the product side.[9] |
| Poor Quality Starting Ester | Impurities in the starting ester can inhibit the reaction or lead to side products. Solution: Verify the purity of your Tetrahydro-2H-pyran-3-carboxylic acid ester via NMR or LC-MS before starting the reaction. If necessary, purify the ester by column chromatography or distillation. | |
| Inappropriate Solvent | Both the ester and hydrazine hydrate must be sufficiently soluble in the reaction solvent for an efficient reaction rate. Solution: Ethanol and methanol are standard and effective solvents.[4] Ensure you are using an adequate volume to fully dissolve the starting ester at reflux temperature. | |
| 2. Multiple Spots on TLC (Impure Product) | Diacyl Hydrazine Formation | If the stoichiometry is not controlled, one molecule of hydrazine can react with two molecules of the ester, forming an undesired R-CO-NH-NH-CO-R byproduct. Solution: Use a molar excess of hydrazine hydrate (at least 1.2 equivalents, up to 5-10 equivalents in difficult cases).[10] This ensures that the concentration of hydrazine is always high relative to the ester, statistically favoring the formation of the desired mono-acyl hydrazide. |
| Unreacted Starting Material | The reaction was not allowed to proceed to completion. Solution: As with low yield, increase the reaction time or the amount of hydrazine hydrate and continue to monitor by TLC. | |
| 3. Difficulty in Product Isolation | Product is an Oil, Not a Solid | Some hydrazides are not highly crystalline or may be contaminated with impurities that inhibit crystallization. Solution: After removing the solvent, try triturating the resulting oil with a non-polar solvent like hexane or diethyl ether. This can wash away non-polar impurities and induce crystallization. If this fails, purification by silica gel column chromatography using a polar eluent system (e.g., 5-10% methanol in dichloromethane) is the next logical step.[5] |
| Contamination with Hydrazine | Hydrazine hydrate is volatile but can be difficult to remove completely, especially if a large excess was used. Solution: Place the crude product under high vacuum for several hours. Alternatively, a gentle stream of nitrogen gas can be blown over the material overnight in a fume hood to carry away the volatile hydrazine.[11] |
Optimization of Key Reaction Parameters
For researchers aiming to move from a successful reaction to a highly optimized one, the following parameters should be systematically investigated.
| Parameter | Standard Range | Rationale & Optimization Notes |
| Ester Substrate | Methyl or Ethyl Ester | Methyl and ethyl esters offer a good balance of reactivity and stability. The resulting methanol or ethanol byproducts are easily removed.[4] |
| Hydrazine:Ester Ratio | 1.2 – 5.0 equivalents | A ratio below 1.2 eq. risks incomplete reaction and diacyl formation. A large excess (5+ eq.) can be used to accelerate the reaction but complicates work-up. An optimal point is typically found between 1.5 and 2.5 equivalents.[9][10] |
| Solvent | Ethanol, Methanol | Protic solvents like ethanol facilitate the proton transfers involved in the substitution mechanism. For industrial scale, some methods perform the reaction neat (without solvent) followed by distillation, but this requires careful temperature control.[10] |
| Temperature | Reflux (approx. 78°C for EtOH) | Heating is almost always required to achieve a reasonable reaction rate.[5] Running the reaction at room temperature is generally too slow. |
| Reaction Time | 2 – 24 hours | Highly dependent on the substrate's reactivity and the reaction scale. There is no substitute for diligent monitoring via TLC to determine the optimal time and avoid potential side reactions from prolonged heating.[12] |
| Purification Method | Recrystallization/Precipitation | Hydrazides are often crystalline solids that precipitate upon cooling the reaction mixture.[8] If the product is very pure, this is the most efficient method. Otherwise, recrystallization from ethanol, methanol, or isopropanol is recommended. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl tetrahydro-2H-pyran-3-carboxylate (1.0 eq.).
-
Reagent Addition: Add absolute ethanol (approx. 5-10 mL per gram of ester).
-
Hydrazine Addition: While stirring, add hydrazine hydrate (1.5 eq., 95-99%) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature.[5]
-
Monitoring: After 2 hours, take a small aliquot, dilute it, and spot it on a TLC plate. Check for the consumption of the starting ester. Continue to reflux and monitor every 1-2 hours until the starting material spot is gone.
-
Work-up: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Then, cool the flask in an ice bath for 30-60 minutes to promote the precipitation of the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Drying: Dry the collected solid under vacuum to yield the final product. Confirm its identity and purity using analytical methods such as ¹H NMR, LC-MS, and melting point determination.[1]
Protocol 2: Troubleshooting Workflow
When faced with a failed or suboptimal reaction, a logical diagnostic process is essential.
Caption: A logical workflow for troubleshooting low-yield hydrazide synthesis reactions.
References
- 1. This compound [synhet.com]
- 2. Synthonix, Inc > 59293-33-3 | this compound [synthonix.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Reaction of esters with hydrazine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Alternative Solvents for Tetrahydro-2H-pyran-3-carboxylic acid hydrazide Reactions
Welcome to the Technical Support Center for reactions involving Tetrahydro-2H-pyran-3-carboxylic acid hydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of solvent selection and reaction optimization. We will explore common issues, provide in-depth troubleshooting advice, and present a range of alternative solvents to enhance reaction efficiency, improve product purity, and align with green chemistry principles.
I. Understanding the Molecule and Common Reactions
This compound is a non-aromatic, cyclic hydrazide containing a tetrahydropyran (THP) ether moiety. This structure presents unique considerations for solvent selection compared to more commonly discussed aromatic hydrazides. The ether oxygen can participate in hydrogen bonding, and the aliphatic nature of the ring influences its solubility and reactivity.
The primary reactions of this hydrazide involve the nucleophilic nitrogen of the -NHNH₂ group, most commonly in:
-
Hydrazone Formation: Condensation with aldehydes and ketones.
-
Heterocycle Synthesis: Cyclocondensation reactions with 1,3-dicarbonyl compounds (e.g., for pyrazole synthesis) or other suitable precursors to form heterocycles like oxadiazoles and triazoles.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: My reaction yield with this compound is low in ethanol. What are the likely causes?
Low yields are a common issue and can often be traced back to several factors beyond just the solvent[3]:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion. Monitor the reaction over a longer time course using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Solubility: Your product might have significant solubility in the reaction solvent, leading to losses during work-up and isolation. If the product precipitates upon cooling, ensure sufficient cooling time and temperature. If not, consider a different solvent for precipitation or an extraction-based workup.[4]
-
Side Reactions: The formation of byproducts, such as azines (from the reaction of a formed hydrazone with a second equivalent of the carbonyl compound), can reduce the yield of the desired product.[5]
-
Purity of Starting Materials: Ensure your aldehyde/ketone and the hydrazide are pure. Impurities can inhibit the reaction or lead to unwanted side products.
-
Atmospheric Moisture: Some condensation reactions are sensitive to water, which can hydrolyze reactants or intermediates. While many hydrazone formations are robust, if yields are unexpectedly low, consider using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[6]
Q2: I'm observing an unexpected byproduct in my reaction. What could it be?
Besides the common azine formation, the tetrahydropyran ring itself can be a source of side reactions under certain conditions:
-
Acid-Catalyzed Ring Opening: The THP ether linkage is susceptible to cleavage under strong acidic conditions, especially at elevated temperatures.[7] If your reaction requires a strong acid catalyst, this could lead to decomposition of your starting material or product.
-
Hydrolysis of the Hydrazide: The hydrazide functional group can be hydrolyzed back to the carboxylic acid under harsh acidic or basic conditions, particularly with prolonged reaction times and heat.[4]
Q3: How does the choice of an aldehyde or ketone affect the reaction and solvent selection?
The reactivity of the carbonyl compound is a critical factor.
-
Highly Reactive Carbonyls (e.g., aliphatic aldehydes): These reactions are often fast and less sensitive to solvent effects on the overall yield. Here, the solvent's primary role is to dissolve the reactants.
-
Less Reactive Carbonyls (e.g., ketones, sterically hindered aldehydes): For these substrates, the solvent polarity can significantly influence the reaction equilibrium and yield.[8] More polar solvents may be required to facilitate the reaction. Additionally, an acid catalyst (e.g., a few drops of acetic acid) is often necessary to promote the initial nucleophilic attack and subsequent dehydration.[9]
III. Troubleshooting Guide: Common Problems & Solutions
This section provides a structured approach to resolving specific experimental issues.
Problem 1: Reaction Failure or Incomplete Conversion
Your TLC analysis shows significant amounts of unreacted starting material even after prolonged reaction time.
Caption: Decision workflow for troubleshooting incomplete reactions.
-
Temperature: Hydrazone formation is an equilibrium process. Increasing the temperature often shifts the equilibrium towards the product by facilitating the removal of water. However, excessive heat can cause degradation.
-
Catalysis: The initial nucleophilic attack of the hydrazide on the carbonyl carbon is often the rate-limiting step, especially for less electrophilic carbonyls. An acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.[9]
-
Solubility: If reactants are not fully dissolved, the reaction becomes heterogeneous, leading to slower rates and lower yields. A solvent that can fully dissolve both the hydrazide and the carbonyl partner is crucial for efficient reaction.[3]
Problem 2: Product Isolation and Purification Difficulties
The desired product is difficult to crystallize, is an oil, or is contaminated with byproducts.
-
Recrystallization: This is the most common method for purifying solid hydrazones. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol). If impurities are present, you can perform a hot filtration. Allow the solution to cool slowly to promote crystal growth. Cool further in an ice bath to maximize precipitation. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is ineffective or the product is an oil, silica gel column chromatography is a reliable alternative.
-
Solvent System: The choice of eluent depends on the polarity of your product. A common starting point for hydrazones is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). Gradient elution is often effective.
-
-
Aqueous Wash / Extraction: If the reaction was run in a water-miscible solvent, pouring the reaction mixture into cold water can precipitate the often less polar product while water-soluble impurities (like excess hydrazine) remain in the aqueous phase.[6] If the product is soluble in a water-immiscible organic solvent, an aqueous workup can be used to remove impurities. Be mindful of the potential for hydrolysis if the aqueous washes are strongly acidic or basic.[10]
IV. Alternative Solvent Selection Guide
Moving beyond standard alcohols like methanol and ethanol can unlock higher yields, better selectivity, and greener processes. The choice of solvent should be guided by the properties of the reactants and the desired reaction outcome.
Table 1: Properties of Common and Alternative Solvents
| Solvent | Type | Polarity Index | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Conventional Solvents | |||||
| Ethanol | Protic, Polar | 0.654 | 24.6 | 78 | Good general-purpose solvent; product may be soluble.[4] |
| Methanol | Protic, Polar | 0.762 | 32.7 | 65 | More polar than ethanol; higher toxicity. |
| Acetic Acid | Protic, Polar | 0.648 | 6.2 | 118 | Can act as both solvent and catalyst; useful for less reactive substrates.[5] |
| Alternative Solvents | |||||
| Tetrahydrofuran (THF) | Aprotic, Polar | 0.207 | 7.6 | 66 | Good solubilizing power for a range of polarities. Can form peroxides. |
| 2-Methyl-THF (2-MeTHF) | Aprotic, Polar | - | 6.2 | 80 | Greener alternative to THF with a higher boiling point and less prone to peroxide formation.[11] |
| Acetonitrile (MeCN) | Aprotic, Polar | 0.460 | 37.5 | 82 | High polarity, useful for dissolving polar reactants. Can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 0.386 | 36.7 | 153 | Excellent solubilizing power, high boiling point. Can be difficult to remove. Often used for challenging reactions.[5] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 0.444 | 46.7 | 189 | Very high polarity and solubilizing power. Very high boiling point. |
| Toluene | Aprotic, Non-polar | 0.099 | 2.4 | 111 | Useful for azeotropic removal of water with a Dean-Stark apparatus to drive equilibrium. |
| Water | Protic, Polar | 1.000 | 80.1 | 100 | The ultimate green solvent. Can be effective for some reactions, especially with water-soluble reactants or under catalytic conditions.[12] |
| Solvent-Free | - | - | - | - | The greenest option. Can be achieved by grinding reactants together or heating neat.[2][13] |
Data compiled from various sources.
Solvent Selection Logic
The following diagram outlines a logical process for selecting an appropriate alternative solvent.
Caption: Decision tree for alternative solvent selection.
V. Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis with a Less Reactive Ketone using Acetic Acid as a Solvent/Catalyst
This protocol is adapted from general procedures for challenging condensations.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (5-10 mL per gram of hydrazide).
-
Reagent Addition: Add the ketone (1.0-1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water. The product will often precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid, followed by a small amount of a cold, non-polar solvent (e.g., cold hexanes) to aid in drying.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or isopropanol.
Protocol 2: Green Synthesis via Solvent-Free Grinding
This method is environmentally friendly and can be surprisingly effective.[2]
-
Preparation: In a clean, dry mortar, combine this compound (1.0 eq) and the solid aldehyde or ketone (1.0 eq).
-
Grinding: Use a pestle to grind the two solids together vigorously for 5-15 minutes. The mixture may become sticky or turn into a paste.
-
Reaction: Allow the mixture to stand at room temperature for the required time (can range from 30 minutes to several hours, monitor by taking a small sample, dissolving in a solvent, and running a TLC).
-
Isolation: After the reaction is complete, the resulting solid can be directly purified.
-
Purification: Triturate the solid with a solvent in which the product is insoluble but the starting materials have some solubility (e.g., diethyl ether or a hexanes/ethyl acetate mixture). Filter to collect the pure product. Alternatively, recrystallize from a suitable solvent.
VI. References
-
Wang, Y., Mu, Y., Wang, Y., Ma, Z., Liu, X., & Li, Z. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. --INVALID-LINK--
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Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). A survey of solvent selection guides. Green Chemistry, 18(1), 288-296. --INVALID-LINK--
-
National Center for Biotechnology Information (n.d.). Tetrahydro-2H-pyran-3-carboxylic Acid. PubChem Compound Database. --INVALID-LINK--
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Farhi, S., El-Saha, N., & Kassab, R. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(5), 946. --INVALID-LINK--
-
Cysewska, P., Stasiak, D., & Płotka-Wasylka, J. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 26(16), 4995. --INVALID-LINK--
-
BenchChem (2025). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. Technical Support. --INVALID-LINK--
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BenchChem (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Technical Support. --INVALID-LINK--
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2411-2420. --INVALID-LINK--
-
Sener, A., Kasimogullari, R., Sener, M., & Genç, H. (2005). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Journal of Heterocyclic Chemistry, 42(1), 117-120. --INVALID-LINK--
-
de Oliveira, A. V. B., Kartnaller, V., Neto, C. C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(9), 13865-13872. --INVALID-LINK--
-
SynHet (n.d.). This compound. Product Page. --INVALID-LINK--
-
Wang, C. C., & Jung, H. M. (2006). Solventless syntheses of pyrazole derivatives. Tetrahedron Letters, 47(37), 6653-6656. --INVALID-LINK--
-
ResearchGate (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. Q&A Forum. --INVALID-LINK--
-
Beyond Benign (2024). Tools and techniques for solvent selection: green solvent selection guides. Green Chemistry Teaching and Learning Community (GCTLC). --INVALID-LINK--
-
Defense Technical Information Center (1951). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. --INVALID-LINK--
-
American Chemical Society (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. --INVALID-LINK--
-
de Oliveira, A. V., Kartnaller, V., Neto, C. C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS omega, 4(9), 13865–13872. --INVALID-LINK--
-
Tighadouini, S., Radi, S., Siraj, L., & El-Hajjaji, F. (2020). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 25(16), 3630. --INVALID-LINK--
-
Varma, R. S., & Naicker, K. P. (1999). A Convenient and Mild Procedure for the Synthesis of Hydrazones and Semicarbazones from Aldehydes or Ketones under Solvent-free Conditions. Journal of Chemical Research, Synopses, (9), 570-571. --INVALID-LINK--
-
de Oliveira, B. G., de C. F. de Souza, M. V., & de Almeida, M. V. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals, 15(7), 875. --INVALID-LINK--
-
Hranjec, M., Starčević, K., & Bujak, M. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 23(12), 3228. --INVALID-LINK--
-
Candeias, N. R., & Afonso, C. A. (2012). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 17(8), 9639-9680. --INVALID-LINK--
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2009). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 109(4), 1647-1707. --INVALID-LINK--
-
University of Rochester, Department of Chemistry (n.d.). How To: Troubleshoot a Reaction. Not Voodoo. --INVALID-LINK--
-
dos Santos, J. C., de Oliveira, K. T., & Echevarria, A. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules, 26(16), 4786. --INVALID-LINK--
-
Herrmann, A. (2014). Controlled release of volatile aldehydes and ketones by reversible hydrazone formation - "Classical" profragrances are getting dynamic. Chemical Communications, 50(74), 10744-10757. --INVALID-LINK--
-
Sari, Y., & Arsyad, M. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Public Health in Africa, 12(Suppl 1), 22. --INVALID-LINK--
-
Chemistry For Everyone (2025). What Are The Common Reactions Of Cyclic Ethers?. YouTube. --INVALID-LINK--
-
BenchChem (n.d.). The Fundamental Chemistry of Hydrazone Bond Formation: An In-depth Technical Guide. Technical Support. --INVALID-LINK--
-
Millich, F., & Hayes, E. L. (1963). The Wolff-Kishner Reaction of Hydrazones. Journal of the American Chemical Society, 85(19), 2914-2917. --INVALID-LINK--
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17894-17906. --INVALID-LINK--
-
ResearchGate (2018). Effect of different solvents on the model reaction a. Publication Figure. --INVALID-LINK--
-
ResearchGate (2018). Solvent properties of hydrazine in the preparation of metal chalcogenide bulk materials and films. Publication Figure. --INVALID-LINK--
-
Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 3841. --INVALID-LINK--
-
Organic Syntheses (n.d.). Working with Hazardous Chemicals. Collection of Procedures. --INVALID-LINK--
-
BenchChem (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,4-Octanedione. Technical Support. --INVALID-LINK--
-
Wolfe, J. P., & Rossi, M. A. (2010). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. Journal of the American Chemical Society, 132(46), 16499–16508. --INVALID-LINK--
-
ResearchGate (2025). Effects of solvent polarity on excited state behaviors for the two intramolecular proton-transfer-site 4,4'-(hydrazine-1,2-diylidene-bis(methanylylidene))-bis(3-hydroxybenzoic acid) compound. Publication. --INVALID-LINK--
-
ChemicalBook (2025). TETRAHYDRO-2H-PYRAN-3-CARBOXYLIC ACID. Product Page. --INVALID-LINK--
-
PubChemLite (n.d.). Tetrahydro-2h-pyran-3-carboxylic acid (C6H10O3). Compound Summary. --INVALID-LINK--
-
BenchChem (2025). Technical Support Center: Synthesis of Tetrahydro-2H-pyran-2-carboxylic Acid. Technical Support. --INVALID-LINK--
-
Bakulina, O. V., Bakulin, O. O., Dar'in, D. V., & Krasavin, M. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Organic & Biomolecular Chemistry, 19(4), 844-855. --INVALID-LINK--
-
It's Chemistry Time (2023). Special Method for Saturated Heterocycles - 3 Membered. YouTube. --INVALID-LINK--
-
Cheméo (n.d.). Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). Compound Page. --INVALID-LINK--
-
Li, Y., Wang, Y., Liu, Y., & Zhang, J. (2020). Synthesis of Alkyl Aliphatic Hydrazine and Application in Crude Oil as Flow Improvers. Journal of Chemistry, 2020, 1-7. --INVALID-LINK--
References
- 1. Tetrahydro-2H-pyran-3-carboxylic Acid | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gctlc.org [gctlc.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents [mdpi.com]
- 13. A Convenient and Mild Procedure for the Synthesis of Hydrazones and Semicarbazones from Aldehydes or Ketones under Solvent-free Conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Tetrahydro-2H-pyran-3-carboxylic acid hydrazide Synthesis
Welcome to the technical support guide for the synthesis of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common challenges, delve into the reaction mechanisms, and provide robust, field-tested protocols to ensure the successful and efficient synthesis of your target compound.
Section 1: Frequently Asked Questions (FAQs) - Reaction Fundamentals
This section covers foundational questions regarding the synthesis of this compound.
Question 1: What are the primary synthetic routes to prepare this compound?
There are two principal and reliable methods for synthesizing this hydrazide:
-
Two-Step Hydrazinolysis of an Ester: This is the most common and often highest-yielding method. It involves first converting the parent tetrahydro-2H-pyran-3-carboxylic acid to a simple alkyl ester (typically methyl or ethyl), followed by reaction with hydrazine hydrate.[1][2] The ester is less reactive than an acyl chloride, which helps prevent the formation of diacyl derivatives.[3]
-
Direct Conversion from the Carboxylic Acid: This route avoids the intermediate esterification step. It can be achieved by reacting the carboxylic acid directly with hydrazine, often requiring a coupling agent (like carbodiimides) or specific conditions such as microwave irradiation or solvent-free grinding to drive the reaction.[3][4][5]
Question 2: Why is the ester-to-hydrazide route generally preferred over direct reaction with the carboxylic acid?
The ester route offers better control over the reaction. Carboxylic acids can form stable hydrazinium salts with hydrazine, which require thermal dehydration to proceed to the hydrazide.[4] Furthermore, the direct reaction can sometimes be sluggish or require harsh conditions. The hydrazinolysis of an ester is a clean nucleophilic acyl substitution that typically proceeds under mild conditions (refluxing in an alcohol solvent) and is easier to monitor to completion.[1][2] Methyl and ethyl esters are preferred for this reaction due to their good reactivity and the volatile nature of the alcohol byproduct (methanol or ethanol), which simplifies purification.[1]
Question 3: What is the general mechanism for the hydrazinolysis of the corresponding methyl or ethyl ester?
The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol (methanol or ethanol) to yield the stable acyl hydrazide product.
Section 2: Troubleshooting Guide - Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis in a problem/solution format.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Formation | 1. Insufficient Reaction Time/Temperature: The hydrazinolysis of some esters can be slow, requiring prolonged heating.[3]2. Poor Quality Reagents: Hydrazine hydrate can degrade over time. The starting ester may contain unreacted carboxylic acid.3. Inappropriate Solvent: The chosen solvent may not adequately dissolve the starting ester. | 1. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, extend the reflux time or cautiously increase the temperature.2. Verify Reagent Quality: Use fresh, high-purity hydrazine hydrate. Ensure the starting ester is pure and free of acid by performing an acidic wash during its workup.3. Solvent Selection: Ethanol or methanol are typically excellent solvents as they dissolve the reactants well.[1] For particularly nonpolar esters, a co-solvent like THF might be considered. |
| Formation of a Significant Byproduct (Diacyl Hydrazine) | 1. Incorrect Stoichiometry: Using an insufficient amount of hydrazine allows the newly formed hydrazide product to act as a nucleophile and react with a second molecule of the starting ester.[3][6] | 1. Use Excess Hydrazine: Employ a molar excess of hydrazine hydrate (typically 1.5 to 5 equivalents) relative to the ester. This ensures that the ester is more likely to react with hydrazine than with the product hydrazide, effectively suppressing the formation of the diacyl impurity. |
| Product Precipitates During Reaction | 1. Low Solubility of the Hydrazide: Acyl hydrazides are often crystalline solids with lower solubility in alcohol solvents compared to their parent esters.[7] | 1. This is Often Advantageous: The precipitation of the product drives the reaction to completion (Le Châtelier's principle) and can be a primary method of purification. Simply cool the reaction mixture post-completion and filter to collect the solid product.[7] If the precipitation is too rapid and traps starting material, consider using a slightly larger volume of solvent. |
| Difficult Purification / Oily Product | 1. Residual Hydrazine: Excess hydrazine hydrate can be difficult to remove under vacuum and may result in an oily or sticky crude product.2. Water in the Crude Product: The workup procedure may not have effectively removed water. | 1. Azeotropic Removal/Washing: After the reaction, excess hydrazine and water can be removed by co-evaporation with a solvent like toluene. Alternatively, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the highly water-soluble hydrazine.2. Drying: Ensure the organic extracts are thoroughly dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation. |
Section 3: Experimental Workflows & Protocols
The following diagrams and protocols provide a clear, step-by-step guide for synthesis.
Workflow 1: Synthetic Pathways Overview
This diagram illustrates the two primary routes for synthesizing the target hydrazide.
Caption: Overview of synthetic routes to the target hydrazide.
Protocol 1: Synthesis via Hydrazinolysis of Methyl Tetrahydro-2H-pyran-3-carboxylate
This protocol is a robust method for producing high-purity hydrazide.[1][8]
Step 1: Setup
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add methyl tetrahydro-2H-pyran-3-carboxylate (1.0 eq) to the flask.
-
Add absolute ethanol as the solvent (approx. 5-10 mL per gram of ester).
Step 2: Reagent Addition
-
While stirring, add hydrazine hydrate (80% solution in water, 3.0 eq) to the flask. The reaction is typically exothermic, so addition can be done at room temperature.
Step 3: Reaction
-
Heat the reaction mixture to reflux (approx. 80-85°C).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The product hydrazide is typically more polar than the starting ester. The reaction is often complete within 4-12 hours.
Step 4: Isolation and Purification
-
Once the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature, and then place it in an ice bath for 1 hour. The product will often crystallize or precipitate.[7]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any residual impurities.
-
Dry the product under vacuum to yield pure this compound as a white solid.
Section 4: Mechanism & Side Reaction Deep Dive
Understanding the underlying chemical transformations is key to troubleshooting and optimization.
Diagram 2: Mechanism of Ester Hydrazinolysis
This diagram details the nucleophilic acyl substitution process.
Caption: Mechanism of hydrazide formation from an ester.
Diagram 3: Formation of Diacyl Hydrazine Byproduct
This diagram shows the undesired reaction that occurs with insufficient hydrazine.
Caption: Formation of the common diacyl hydrazine impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Reaction of esters with hydrazine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. quora.com [quora.com]
- 8. osti.gov [osti.gov]
Technical Support Center: Tetrahydro-2H-pyran-3-carboxylic acid hydrazide
Introduction
Welcome to the technical support guide for Tetrahydro-2H-pyran-3-carboxylic acid hydrazide. This molecule is a valuable building block in pharmaceutical and organic synthesis, often used in the development of novel therapeutic agents.[1][2] Its purity is paramount for achieving reliable and reproducible results in downstream applications, from drug discovery to materials science.[3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. It is designed to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your purification process.
Part 1: Troubleshooting Impurities from Synthesis
The most effective purification strategy begins with understanding and minimizing the formation of impurities during the initial synthesis. Hydrazides are typically synthesized from corresponding esters, acyl chlorides, or carboxylic acids with hydrazine hydrate.[4][5]
FAQ 1: What are the most common impurities I should expect in my crude this compound, and how do they form?
Understanding the potential impurities is the first step toward devising a purification strategy. The synthesis of hydrazides can often result in a mixture of products.[3]
Common Impurities and Their Origins:
| Impurity Type | Chemical Origin | Why it Forms |
| Unreacted Starting Material | e.g., Methyl tetrahydro-2H-pyran-3-carboxylate or Tetrahydro-2H-pyran-3-carboxylic acid | Incomplete reaction due to insufficient reaction time, non-optimal temperature, or inadequate amount of hydrazine hydrate. |
| Excess Hydrazine Hydrate | Unreacted reagent | Hydrazine hydrate is often used in excess to drive the reaction to completion. Its high boiling point can make it difficult to remove under vacuum. |
| Symmetrically Di-substituted Hydrazide | Side reaction of the target hydrazide with another molecule of the starting ester/acyl chloride | If the newly formed, nucleophilic hydrazide reacts with another equivalent of the electrophilic starting material, it forms a stable, often hard-to-remove, di-acylated byproduct.[3] |
| Hydrazones | Reaction with trace carbonyl compounds | Hydrazine and hydrazides are highly reactive towards aldehydes and ketones. Contamination from solvents (e.g., acetone) or starting materials can lead to hydrazone formation.[3] |
Q2: My reaction seems to be generating a significant amount of the di-substituted hydrazide byproduct. How can I prevent this?
This is a common issue. The key is to control the stoichiometry and reaction conditions to favor the formation of the desired mono-substituted hydrazide.
Preventative Strategies:
-
Control Reagent Addition: Instead of adding the ester (or acyl chloride) to a large excess of hydrazine, consider the reverse addition. Slowly add the ester to a stirred solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester, minimizing the chance that a product molecule will react with a second ester molecule.
-
Use a Larger Excess of Hydrazine: Increasing the molar excess of hydrazine hydrate (e.g., from 3 equivalents to 5-10 equivalents) can statistically favor the reaction of the starting material with hydrazine rather than the product hydrazide.
-
Lower the Reaction Temperature: While this may slow the reaction rate, it can increase selectivity. Byproducts often arise from higher-energy pathways that become more accessible at elevated temperatures. Run the reaction at room temperature or even 0 °C initially.[4]
Part 2: Purification Methodologies & Protocols
Once you have your crude product, selecting the appropriate purification technique is critical. The choice depends on the physical state of your product (solid vs. oil) and the nature of the impurities.[3]
FAQ 3: My crude product is a solid, but the melting point is broad. Is recrystallization a good option, and how do I select the right solvent?
Yes, recrystallization is an excellent and widely used technique for purifying solid hydrazides.[3] The principle relies on the difference in solubility between your desired compound and the impurities at different temperatures.
Protocol: Solvent Screening for Recrystallization
-
Preparation: Place ~20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, or a mixture like ethanol/water).[3]
-
Observation:
-
An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[3]
-
If the compound dissolves immediately at room temperature, the solvent is too good; you will have poor recovery.
-
If the compound does not dissolve even when boiling, the solvent is unsuitable.
-
-
Cooling Test: Once a promising solvent is found (dissolves when hot), cool the test tube slowly to room temperature and then in an ice bath. You should observe the formation of crystals. If an oil forms ("oiling out"), try using a larger volume of solvent or a different solvent system.[3]
FAQ 4: Recrystallization failed or is insufficient. How should I approach purification by column chromatography?
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[3] For this compound, which is a polar molecule, both normal-phase and reverse-phase chromatography are viable options.
Workflow: Developing a Chromatography Method
Protocol: Reverse-Phase HPLC Purification (Starting Conditions)
High-Performance Liquid Chromatography (HPLC) is particularly effective for removing highly polar impurities like residual hydrazine or closely related analogues.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 Silica Column (e.g., 5 µm, 100 Å, 4.6 x 250 mm) | C18 is a nonpolar stationary phase that works well for retaining moderately polar compounds like hydrazides, allowing polar impurities to elute first. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | The aqueous phase. TFA is an ion-pairing agent that sharpens peaks by protonating the basic hydrazide and any basic impurities. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | The organic phase used to elute the compound from the column. |
| Gradient | Start with a linear gradient of 5% to 95% Mobile Phase B over 30 minutes.[3] | A gradient is essential for separating compounds with different polarities and ensuring the column is cleaned effectively after each run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for an analytical to semi-preparative scale column of this size. |
| Detection | UV at 214 nm and 254 nm | Amide bonds in the hydrazide have a UV absorbance. Monitoring at multiple wavelengths can help distinguish the product from impurities. |
Part 3: Purity Assessment and Characterization
After purification, you must confirm the identity and purity of your final compound.
FAQ 5: My purification is complete. Which analytical techniques should I use to confirm the purity and structure of my this compound?
A combination of techniques is always recommended for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structural confirmation.
-
¹H NMR will confirm the presence of the protons on the pyran ring and the N-H protons of the hydrazide group. Integration of the peaks should correspond to the expected number of protons.
-
¹³C NMR will show the expected number of carbon signals, including the characteristic carbonyl carbon of the hydrazide.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. Look for the [M+H]⁺ (protonated molecule) peak in the mass spectrum. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on the purified sample is the best way to determine its percentage purity. Using a standardized method, a single sharp peak indicates a high degree of purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This can confirm the presence of key functional groups. Look for characteristic stretches for N-H bonds (around 3200-3400 cm⁻¹) and the C=O (amide) bond (around 1640-1680 cm⁻¹).
These analytical methods are available upon request from many chemical suppliers for this compound.[6]
References
Technical Support Center: Degradation Pathways of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide
Document ID: TSC-THPCH-DP-001
Version: 1.0
Last Updated: December 12, 2023
Introduction for the Researcher
As a key intermediate in the synthesis of novel therapeutics and other bioactive molecules, understanding the stability and degradation profile of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide is paramount for robust experimental design and the generation of reliable data. This technical support center provides a comprehensive guide to the potential degradation pathways of this compound, offering troubleshooting advice and frequently asked questions to assist researchers in their daily laboratory work. While specific degradation studies on this exact molecule are not extensively published, this guide is built upon the well-established chemistry of its constituent functional groups: the tetrahydropyran ring and the carboxylic acid hydrazide moiety. By understanding the inherent reactivity of these groups, we can anticipate and mitigate potential stability issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the handling and use of this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low assay signal or unexpected loss of starting material. | Hydrolytic Degradation: The carboxylic acid hydrazide functional group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding Tetrahydro-2H-pyran-3-carboxylic acid and hydrazine.[1][2][3][4] | - Maintain neutral pH (6-8) in aqueous solutions. - Use freshly prepared solutions. - If acidic or basic conditions are required, minimize exposure time and temperature. - Analyze samples promptly after preparation. |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS). | Oxidative Degradation: The hydrazide moiety can be oxidized, particularly in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.[5][6][7] This can lead to the formation of N,N'-diacylhydrazines or other oxidation byproducts. | - Degas solvents before use. - Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions or long-term storage of solutions. - Avoid sources of metal contamination. If unavoidable, consider the use of a chelating agent like EDTA. |
| Inconsistent results between experimental batches. | Photodegradation: While not extensively documented for this specific molecule, compounds with similar structures can be sensitive to light. | - Store the solid compound and solutions in amber vials or protect them from light. - Minimize exposure to direct light during experimental procedures. |
| Formation of a precipitate in solution. | Limited Solubility of Degradants: The degradation products, such as the corresponding carboxylic acid, may have different solubility profiles than the parent compound, leading to precipitation. | - Confirm the identity of the precipitate using appropriate analytical techniques (e.g., NMR, MS). - Adjust the solvent system if the precipitate is identified as a key degradant. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis of the Hydrazide: This is a common reaction for carboxylic acid derivatives.[1][2] Under aqueous conditions, particularly with acid or base catalysis, the hydrazide can be hydrolyzed to Tetrahydro-2H-pyran-3-carboxylic acid and hydrazine.
-
Oxidation of the Hydrazide: The N-N bond in the hydrazide group is susceptible to oxidation.[5][6][7] This can be initiated by atmospheric oxygen, residual peroxides in solvents, or trace metal ions. The resulting products can be varied, including the corresponding N,N'-diacylhydrazine or radical species.
Q2: How stable is the tetrahydropyran ring in this molecule?
A2: The tetrahydropyran ring is generally stable under neutral and basic conditions. However, it can be susceptible to acid-catalyzed cleavage, which could lead to ring-opening.[8] For most standard experimental conditions, the degradation of the hydrazide moiety is the more immediate concern.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If short-term storage of solutions is necessary, they should be kept at low temperatures (2-8 °C), protected from light, and preferably under an inert atmosphere.
Q4: Can I use common organic solvents with this compound?
A4: Yes, standard laboratory solvents such as methanol, ethanol, acetonitrile, and DMSO are generally compatible. However, it is crucial to use high-purity, peroxide-free solvents to minimize the risk of oxidative degradation.
Q5: What analytical techniques are best for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective method for monitoring the degradation of the parent compound and the formation of its degradants.[9][10] Gas Chromatography (GC) may also be applicable, potentially after derivatization.[10]
Visualizing Degradation Pathways and Workflows
To aid in the conceptual understanding of the potential degradation mechanisms and the experimental approach to studying them, the following diagrams are provided.
Caption: Potential Degradation Pathways of this compound.
Caption: Experimental Workflow for a Forced Degradation Study.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV and/or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Incubate at room temperature.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Keep a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light conditions as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
References
- 1. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"comparative analysis of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide derivatives"
A Comparative Analysis of Tetrahydro-2H-pyran-3-carboxylic acid Hydrazide Derivatives: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By examining the synthesis, biological activities, and structure-activity relationships of these compounds, this document serves as a foundational resource for the exploration of this promising class of molecules in medicinal chemistry.
Introduction: The Therapeutic Potential of Pyran-Hydrazide Scaffolds
The quest for novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic compounds, particularly those containing pyran and hydrazide moieties, have garnered significant attention due to their diverse pharmacological properties. The tetrahydro-2H-pyran ring is a privileged scaffold found in numerous natural products and biologically active molecules, valued for its favorable pharmacokinetic properties.[1][2][3] Hydrazide-hydrazones are another critical class of compounds, exhibiting a wide spectrum of bioactivities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[4][5][6]
The combination of these two pharmacophores in the form of this compound derivatives presents a compelling strategy for the development of new drugs with potentially enhanced efficacy and novel mechanisms of action. This guide will delve into the synthetic pathways to access these molecules and provide a comparative overview of their potential biological activities, drawing upon data from structurally related compounds to inform future research directions.
General Synthesis Strategies
The synthesis of this compound derivatives typically commences with the esterification of the parent carboxylic acid, followed by hydrazinolysis to yield the key hydrazide intermediate. This intermediate can then be reacted with a variety of aldehydes or ketones to produce a library of hydrazone derivatives.
Synthesis of this compound
A common route to obtaining the core hydrazide involves a two-step process:
-
Esterification: Tetrahydro-2H-pyran-3-carboxylic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, typically in a protic solvent like ethanol, to yield this compound.[7]
Caption: General synthetic workflow for this compound and its derivatives.
Comparative Analysis of Biological Activities
While specific comparative data for a series of this compound derivatives is limited in the current literature, we can infer their potential by examining the biological activities of structurally related pyran and hydrazide compounds.
Anticancer Activity
Pyran-containing molecules have demonstrated significant potential as anticancer agents.[1][2][3][8][9] The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells. A lower IC50 value indicates greater potency.
Table 1: Anticancer Activity of Selected Pyran Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives | SK-BR-3 (Breast) | 0.15 - 0.21 | [4] |
| 4H-Pyran and pyrano[2,3-c]pyrazole derivatives | HCT-116 (Colon) | Varies | [10] |
The data in Table 1, although not for the exact target molecules, suggests that the tetrahydropyran scaffold can be a key component of potent anticancer compounds.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial properties.[4][5][6][7][11][12][13][14][15] Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Isonicotinic acid hydrazide-hydrazones | S. aureus | 1.95 - 7.81 | [5] |
| 5-Nitrofuran-2-carboxylic acid hydrazide-hydrazones | S. epidermidis | 0.48 - 15.62 | [5] |
| Imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazides | P. vulgaris | ~50 | [7] |
These findings highlight the potential of the hydrazide-hydrazone moiety to impart significant antimicrobial activity. The combination of this functionality with the tetrahydropyran scaffold is a promising avenue for the discovery of new antimicrobial agents.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be modulated by introducing various substituents. Based on general principles from related compound classes, the following SAR can be hypothesized:
-
Substitution on the Aromatic Ring: For hydrazone derivatives, the nature and position of substituents on the aromatic ring introduced from the aldehyde or ketone can significantly impact activity. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, hydroxy) can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.
-
Modifications of the Hydrazide Linker: The -CONHNH- linker is crucial for activity. Its ability to form hydrogen bonds and chelate metal ions is often implicated in the mechanism of action of hydrazide-containing drugs.
-
Stereochemistry of the Pyran Ring: The stereoisomers of the tetrahydropyran ring can exhibit different biological activities due to their distinct three-dimensional arrangements, which can lead to differential binding to target enzymes or receptors.
Caption: Key structural features influencing the biological activity of derivatives.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.
Protocol for Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test compounds
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Positive control antibiotic
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: A proposed experimental workflow for the systematic evaluation of new derivatives.
Conclusion and Future Perspectives
This compound derivatives represent a promising, yet underexplored, class of compounds for drug discovery. While direct comparative studies are currently lacking, the wealth of data on related pyran and hydrazide-containing molecules strongly suggests their potential as novel anticancer and antimicrobial agents.
Future research should focus on the synthesis and systematic evaluation of a diverse library of these derivatives. Such studies will be instrumental in elucidating their structure-activity relationships, identifying lead compounds, and ultimately unlocking their therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for undertaking these crucial next steps.
References
- 1. Current Developments in the Pyran-Based Analogues as Anticancer A...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hygeiajournal.com [hygeiajournal.com]
- 15. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
A Comparative Guide to the Biological Activity of Tetrahydro-2H-pyran-3-carboxylic Acid Hydrazide Analogs
Introduction: The Tetrahydro-2H-pyran Scaffold in Medicinal Chemistry
The tetrahydro-2H-pyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1][2] Its saturated, non-planar structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. When combined with a carboxylic acid hydrazide moiety, the resulting analogs present a versatile platform for developing novel therapeutic agents. Hydrazides and their derivatives, particularly hydrazones, are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5] This guide provides a framework for the comparative biological evaluation of novel analogs of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, offering detailed experimental protocols for key assays. While extensive comparative data for this specific class of compounds is not widely available in the public domain, this guide establishes a robust methodology for researchers to generate and compare such data.
Comparative Biological Evaluation: Key Areas of Investigation
Based on the known activities of related heterocyclic hydrazides, the primary areas for investigating the biological potential of this compound analogs are antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Hydrazide derivatives have been extensively studied for their potential to combat bacterial and fungal infections.[6] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. A comparative study of novel analogs would involve determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
Anticancer Activity
The cytotoxicity of hydrazone derivatives against various cancer cell lines has been documented.[7][8] These compounds can induce apoptosis through various mechanisms, including the inhibition of kinases or interaction with DNA. A thorough evaluation of this compound analogs would involve screening against a panel of human cancer cell lines to determine their half-maximal inhibitory concentration (IC50).
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and many non-steroidal anti-inflammatory drugs (NSAIDs) target the cyclooxygenase (COX) enzymes.[9] Hydrazide-containing compounds have shown promise as anti-inflammatory agents.[10] In vivo models, such as the carrageenan-induced paw edema assay in rodents, are the gold standard for evaluating the anti-inflammatory potential of novel compounds.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the key biological assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol details the broth microdilution method, a standard procedure for determining the MIC of a compound against bacteria and fungi.[11]
Materials:
-
Test compounds (this compound analogs)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole) as a positive control
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Test Compounds: Dissolve the compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute with broth to the desired starting concentration.
-
Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the starting concentration of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Inoculate each well with 100 µL of the prepared microbial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram of Antimicrobial Susceptibility Testing Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][4]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Diagram of MTT Assay Workflow:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol 3: Carrageenan-Induced Paw Edema for In Vivo Anti-inflammatory Activity
This is a widely used preclinical model to evaluate the acute anti-inflammatory activity of compounds.[12]
Materials:
-
Rodents (e.g., Wistar rats or Swiss mice)
-
Test compounds
-
Carrageenan solution (1% w/v in sterile saline)
-
Standard anti-inflammatory drug (e.g., indomethacin or diclofenac)
-
Plethysmometer or digital calipers
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Diagram of Carrageenan-Induced Paw Edema Assay:
Caption: Experimental workflow for the in vivo anti-inflammatory assay.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. For antimicrobial activity, a table of MIC values for each analog against the tested microbial strains should be presented. For anticancer activity, a table of IC50 values for each analog against the different cancer cell lines is required. For anti-inflammatory activity, a table showing the percentage of edema inhibition at different time points for each analog should be created.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the biological activities of this compound analogs. By employing the detailed protocols for antimicrobial, anticancer, and anti-inflammatory assays, researchers can generate robust and comparable data. Although there is a current lack of extensive published data on this specific class of compounds, the structural motifs present suggest a high potential for discovering novel bioactive agents. Future work should focus on synthesizing a diverse library of these analogs and performing the described biological evaluations to establish clear structure-activity relationships.
References
- 1. periodicos.ufms.br [periodicos.ufms.br]
- 2. mdpi.com [mdpi.com]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthonix, Inc > 59293-33-3 | this compound [synthonix.com]
- 11. A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives | CoLab [colab.ws]
- 12. This compound [synhet.com]
A Spectroscopic Guide to the Stereoisomers of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide: A Comparative Analysis
In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of chiral molecules is a cornerstone of ensuring safety and efficacy. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit profoundly different biological activities. This guide provides an in-depth spectroscopic comparison of the cis and trans diastereomers of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, a heterocyclic scaffold of interest in drug discovery.
While experimental spectra for these specific isomers are not widely published, this guide will leverage established principles of NMR, FT-IR, and Mass Spectrometry, alongside data from analogous structures, to present a robust predictive comparison. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the analysis of similar chiral heterocyclic systems.
Synthesis and Stereoisomer Separation: A Preparative Overview
The synthesis of this compound typically commences from its corresponding carboxylic acid or ester. A common synthetic route involves the esterification of Tetrahydro-2H-pyran-3-carboxylic acid, followed by hydrazinolysis of the resulting ester. The initial synthesis will generally yield a mixture of the cis and trans diastereomers.
The separation of these diastereomers is a critical step and can often be achieved by column chromatography on silica gel.[1] The polarity difference between the cis and trans isomers, arising from their different dipole moments and hydrogen bonding capabilities, allows for their differential elution. The trans isomer, often being more thermodynamically stable and possessing a lower net dipole moment, may elute first in a normal-phase separation.
Caption: Synthetic and separation workflow for this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Conformational Insight
NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of this compound. The key to this differentiation lies in the conformational preferences of the tetrahydropyran ring and the resulting differences in chemical shifts and coupling constants.
The tetrahydropyran ring adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative orientation of the carbohydrazide group at the C3 position will dictate the preferred conformation and, consequently, the NMR spectrum.
Predicted ¹H NMR Spectral Comparison
| Proton | Predicted Chemical Shift (δ) - cis-Isomer | Predicted Chemical Shift (δ) - trans-Isomer | Key Differentiating Features |
| H3 | ~2.5 - 2.7 ppm | ~2.2 - 2.4 ppm | The axial proton in the cis isomer is expected to be more deshielded than the equatorial proton in the trans isomer. |
| H2 (axial) | ~3.2 - 3.4 ppm | ~3.3 - 3.5 ppm | |
| H2 (equatorial) | ~3.8 - 4.0 ppm | ~3.9 - 4.1 ppm | |
| H6 (axial) | ~3.4 - 3.6 ppm | ~3.5 - 3.7 ppm | |
| H6 (equatorial) | ~3.9 - 4.1 ppm | ~4.0 - 4.2 ppm | |
| NH | Broad singlet, ~4.5 - 5.5 ppm | Broad singlet, ~4.5 - 5.5 ppm | Position and intensity are solvent and concentration-dependent. |
| NH₂ | Broad singlet, ~7.5 - 8.5 ppm | Broad singlet, ~7.5 - 8.5 ppm | Position and intensity are solvent and concentration-dependent. |
Causality behind Predicted Differences:
-
Cis-Isomer: The carbohydrazide group is in an equatorial position. This places the C3 proton in an axial orientation.
-
Trans-Isomer: The carbohydrazide group is in an axial position. This places the C3 proton in an equatorial orientation.
The most significant diagnostic feature in the ¹H NMR spectrum will be the coupling constants involving the proton at C3.
-
For the cis-isomer (axial H3): We expect large axial-axial couplings (³J ≈ 8-12 Hz) to the axial protons on C2 and C4, and smaller axial-equatorial couplings (³J ≈ 2-5 Hz) to the equatorial protons on C2 and C4.
-
For the trans-isomer (equatorial H3): We expect smaller equatorial-axial (³J ≈ 2-5 Hz) and equatorial-equatorial (³J ≈ 2-4 Hz) couplings to the protons on C2 and C4.
Predicted ¹³C NMR Spectral Comparison
| Carbon | Predicted Chemical Shift (δ) - cis-Isomer | Predicted Chemical Shift (δ) - trans-Isomer | Key Differentiating Features |
| C3 | ~45 - 48 ppm | ~42 - 45 ppm | The carbon bearing the equatorial substituent in the cis isomer is typically downfield compared to the carbon with an axial substituent in the trans isomer due to the gamma-gauche effect. |
| C2 | ~68 - 71 ppm | ~65 - 68 ppm | The gamma-gauche effect from the axial carbohydrazide group in the trans isomer will shield the C2 and C4 carbons. |
| C4 | ~28 - 31 ppm | ~25 - 28 ppm | The gamma-gauche effect from the axial carbohydrazide group in the trans isomer will shield the C2 and C4 carbons. |
| C5 | ~25 - 28 ppm | ~23 - 26 ppm | |
| C6 | ~67 - 70 ppm | ~66 - 69 ppm | |
| C=O | ~170 - 175 ppm | ~170 - 175 ppm | Little difference is expected for the carbonyl carbon. |
The Gamma-Gauche Effect: This stereoelectronic effect results in the shielding (upfield shift) of a carbon atom that is in a gauche (60° dihedral angle) relationship with another carbon or heteroatom three bonds away. In the trans-isomer, the axial carbohydrazide group will have a gauche interaction with the axial hydrogens on C2 and C4, leading to the shielding of C2 and C4.
References
"in vitro testing of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide derivatives"
An In-Depth Technical Guide to the In Vitro Evaluation of Tetrahydro-2H-pyran-3-carboxylic Acid Hydrazide Derivatives
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the exploration of hybrid molecules that combine privileged scaffolds. This compound derivatives represent such a class of compounds, merging the versatile Tetrahydro-2H-pyran (THP) ring with the reactive and pharmacologically significant hydrazide moiety. The THP ring is a common motif in natural products and approved drugs, valued for its favorable pharmacokinetic properties, including stability and solubility[1]. The hydrazide-hydrazone backbone (–CO–NH–N=) is a well-established pharmacophore known to impart a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[2][3]. The synthesis of derivatives from this core structure allows for systematic modification to optimize potency, selectivity, and drug-like properties, making this class a fertile ground for drug discovery.
This guide provides a comparative analysis of the in vitro testing methodologies for these derivatives, offering insights into experimental design, data interpretation, and the rationale behind assay selection for evaluating their therapeutic potential.
Comparative Analysis of In Vitro Biological Activities
The functionalization of the core scaffold gives rise to derivatives with diverse biological profiles. Below is a comparison of their reported in vitro activities, supported by experimental data from various studies.
Anti-inflammatory Activity
Inflammation is a complex biological response, and key mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines are primary targets for anti-inflammatory drugs. Hydrazide derivatives have been investigated for their ability to modulate these pathways.
A notable example is the tetrahydropyran derivative LS19, a hybrid NSAID. In vitro studies demonstrated its potent anti-inflammatory effects. It selectively inhibited COX-2 over COX-1, a desirable profile for reducing the gastric side effects associated with non-selective NSAIDs[4][5]. Furthermore, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, LS19 significantly reduced the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[5][6].
| Compound | Assay/Target | Cell Line | Key Finding | Reference |
| LS19 | COX-1/COX-2 Inhibition | Ovine | Higher IC50 for COX-1, Lower IC50 for COX-2 (Selective) | [4] |
| LS19 | Cytokine & NO Production | RAW 264.7 | Reduced levels of TNF-α, IL-6, and NO | [5][6] |
| LS20 | Cytokine Production | Cell Culture | Reduced cell production of TNF-α and IL-6 | [7][8] |
Anticancer Activity
The evaluation of anticancer potential is a cornerstone of testing for novel hydrazide derivatives. The primary screening method is typically a cytotoxicity assay against a panel of human cancer cell lines.
Hydrazide compounds have shown remarkable cytotoxic effects. For instance, two hydrazide derivatives with nitro-thiophene and furan substituents demonstrated potent activity against the K562 chronic myeloid leukemia cell line, with IC50 values as low as 0.07 µM[9]. The mechanism was determined to be the induction of apoptosis, confirmed by an increased Bax/Bcl-2 ratio[9]. Other studies have successfully used the MTT assay to screen hydrazide derivatives against colon carcinoma (HCT-116) and triple-negative breast cancer (MDA-MB-231) cell lines, identifying compounds with IC50 values in the low micromolar range[10][11].
| Compound Class | Cell Line | Assay | IC50 / GI50 Value | Reference |
| Nitro-thiophen/Furan Hydrazides | K562 (Leukemia) | MTT | 0.07 - 0.09 µM | [9] |
| Acrylohydrazide Derivatives | HCT-116 (Colon) | MTT | 2.5 - 3.7 µM | [10] |
| Pyrrolidinone-Hydrazones | PPC-1 (Prostate) | MTT | 2.5 - 20.2 µM | [11] |
| Pyran-3-hydrazide Derivatives | Various | Cytotoxicity | High inhibition reported | [12] |
| Indole-Pyrazole Hybrids | HCT116, MCF7, etc. | Cytotoxicity | < 23.7 µM | [13] |
Antimicrobial Activity
With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. The pyran scaffold is known for its antimicrobial properties, and its combination with the hydrazide moiety has yielded promising candidates[14][15].
In vitro antimicrobial activity is typically assessed using agar diffusion methods for initial screening, followed by the determination of the Minimum Inhibitory Concentration (MIC). Pyranopyrazole derivatives, which share structural similarities, have shown significant activity against pathogenic bacteria like E. coli and K. pneumonia, with MIC values as low as 6.25 mg/mL[16]. Other novel pyrazole analogues have demonstrated potent and specific activity, with one compound being more active against E. coli (MIC: 0.25 µg/mL) than the standard drug Ciprofloxacin[17].
| Compound Class | Microorganism | Key Finding (MIC) | Reference |
| Pyrano[2,3-c] Pyrazoles | E. coli, K. pneumonia | 6.25 mg/mL | [16] |
| Pyrazole Derivatives | E. coli | 0.25 µg/mL | [17] |
| Pyrazole Derivatives | S. epidermidis | 0.25 µg/mL | [17] |
| 2-Hydroxy Benzyl Hydrazides | S. aureus, E. coli | Larger zone of inhibition than ciprofloxacin | [18] |
Enzyme Inhibition
Enzyme inhibition is a crucial mechanism of action for many drugs. Hydrazide and hydrazone derivatives have been identified as potent inhibitors of various enzymes, including monoamine oxidase (MAO), cholinesterases (AChE, BChE), and laccase[19][20][21].
For example, certain phenylhydrazone derivatives were found to be highly selective and potent inhibitors of human MAO-A, with one compound being 216-fold more active than the reference drug moclobemide[21]. The inhibitory activity is typically quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound Class | Target Enzyme | Key Finding (IC50 / Ki) | Reference |
| Phenylhydrazones | MAO-A | 0.028 µM | [21] |
| Chiral Hydrazide-Hydrazones | AChE / BChE | High inhibition profile reported | [19] |
| Hydrazide-Hydrazones | Laccase | Ki = 24 - 674 µM | [20] |
| Hydrazide Derivatives | Aspartic Proteases | Inhibition at low micromolar concentrations | [22] |
In Vitro Screening Workflow
A logical and structured workflow is essential for the efficient evaluation of a library of newly synthesized derivatives. The process typically moves from broad primary screening to more specific secondary and mechanistic assays for the most promising "hit" compounds.
Caption: A typical in vitro screening cascade for novel chemical entities.
Key In Vitro Experimental Methodologies
The trustworthiness of experimental data hinges on robust and well-validated protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate this class of compounds.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells.
-
Causality: A dose-response curve is critical to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
-
Controls (Self-Validation):
-
Vehicle Control: Wells treated with the same concentration of the compound's solvent (e.g., DMSO) to account for solvent effects.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Cisplatin, Doxorubicin) to validate assay performance[10].
-
Blank Control: Wells containing medium but no cells to provide a baseline for absorbance readings.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Agar Disc Diffusion for Antimicrobial Screening
Principle: This method assesses the antimicrobial activity of a substance by observing the zone of growth inhibition around a filter paper disc impregnated with the test compound on an agar plate uniformly seeded with a test microorganism.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
-
Disc Application: Aseptically place sterile filter paper discs (6 mm diameter) onto the inoculated agar surface.
-
Compound Application: Pipette a fixed volume (e.g., 10 µL) of the test compound solution (at a known concentration) onto each disc.
-
Controls (Self-Validation):
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Acquisition: Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.
Protocol 3: In Vitro COX Enzyme Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX-1 and COX-2). The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD colorimetric substrate.
-
Reaction Setup: In a 96-well plate, add the reaction buffer.
-
Inhibitor Addition: Add various concentrations of the test compound or a known inhibitor.
-
Controls (Self-Validation):
-
Vehicle Control: Reaction with solvent alone (100% activity).
-
Positive Controls: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) to validate enzyme activity and inhibition.
-
-
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the reaction by adding a mixture of arachidonic acid and the TMPD colorimetric substrate.
-
Data Acquisition: Immediately read the absorbance at 590 nm in kinetic mode for 5-10 minutes using a plate reader.
-
Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration and calculate the IC50 value for both COX-1 and COX-2 to determine selectivity.
Conclusion and Future Outlook
The in vitro evaluation of this compound derivatives has revealed their significant potential as anti-inflammatory, anticancer, and antimicrobial agents, as well as potent enzyme inhibitors. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation therapeutics. Future research should focus on elucidating specific molecular targets and pathways through advanced in vitro techniques like Western blotting and gene expression analysis. Promising lead compounds identified through the robust screening cascade described herein warrant further investigation in preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]
- 11. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel synthesis of pyran-3-hydrazide derivatives and their uses to the synthesis hydrazide-hydrazone, pyrazole and thiazole derivatives with anticancer activities | Semantic Scholar [semanticscholar.org]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jchr.org [jchr.org]
- 19. Synthesis, Conformational Analysis, Antioxidant and Enzyme Inhibition Activity, Molecular Docking, and DFT Studies of New Chiral Hydrazide-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
"benchmarking Tetrahydro-2H-pyran-3-carboxylic acid hydrazide against known inhibitors"
An objective comparison of the inhibitory potential of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide against established inhibitors requires a defined biological target. While the specific inhibitory activities of this compound are not widely documented in public literature, its chemical structure, particularly the hydrazide moiety (-CONHNH2), suggests potential interactions with enzymes that are known to bind similar functional groups. A prominent class of such enzymes is the Monoamine Oxidases (MAO).
This guide, therefore, presents a comprehensive framework for benchmarking this compound as a putative inhibitor of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). We will compare its performance against well-characterized, clinically relevant inhibitors: Moclobemide (a reversible, MAO-A selective inhibitor) and Selegiline (an irreversible, MAO-B selective inhibitor).
The methodologies described herein are designed to provide a robust, head-to-head comparison of inhibitory potency and selectivity, grounded in established biochemical assays.
Introduction to the Target: Monoamine Oxidases (MAO)
Monoamine oxidases are a family of flavin-containing enzymes bound to the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Two isoforms, MAO-A and MAO-B, exist with distinct substrate specificities and inhibitor sensitivities.
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.
-
MAO-B primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease.
Dysregulation of MAO activity is implicated in a range of neurological disorders, making the development of novel MAO inhibitors a significant area of research. This guide outlines the process to determine if this compound (herein referred to as 'Test Compound') possesses inhibitory activity against these important enzymes.
Experimental Design & Rationale
The core of this benchmarking study is an in vitro enzyme inhibition assay. The goal is to determine the half-maximal inhibitory concentration (IC50) of the Test Compound against both MAO-A and MAO-B. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a standard metric for potency.
Assay Principle
We will employ a commercially available, robust fluorometric assay system. This system utilizes a non-fluorescent substrate that is oxidized by MAO to produce a highly fluorescent product, resorufin, in the presence of horseradish peroxidase (HRP). The rate of fluorescence increase is directly proportional to the MAO activity. The presence of an inhibitor will decrease this rate.
Benchmarking Compounds
-
Moclobemide: A well-characterized Reversible Inhibitor of MAO-A (RIMA). It will serve as the primary benchmark for MAO-A inhibition.
-
Selegiline (L-deprenyl): A well-characterized irreversible inhibitor of MAO-B. It will serve as the primary benchmark for MAO-B inhibition.
By comparing the IC50 values of the Test Compound to these standards, we can assess its potency and isoform selectivity.
Detailed Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol outlines the steps to determine the IC50 values for the Test Compound and the selected benchmarks against human recombinant MAO-A and MAO-B.
Materials & Reagents
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test Compound (this compound)
-
Moclobemide and Selegiline
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Workflow Diagram
Caption: Experimental workflow for the fluorometric MAO inhibition assay.
Step-by-Step Procedure
-
Compound Preparation: Prepare 10 mM stock solutions of the Test Compound, Moclobemide, and Selegiline in 100% DMSO. Create a series of 2x final concentration dilutions in Assay Buffer.
-
Reaction Plate Setup:
-
Add 50 µL of the HRP/Amplex Red working solution to each well of a 96-well plate.
-
Add 25 µL of the serially diluted inhibitors to the appropriate wells. For '100% activity' controls, add 25 µL of Assay Buffer containing the same percentage of DMSO. For 'background' controls, add 25 µL of a known potent inhibitor at a saturating concentration.
-
-
Enzyme Addition & Incubation:
-
Add 25 µL of the MAO-A or MAO-B enzyme solution to each well to start the reaction. The final volume should be 100 µL.
-
Rationale for Irreversible Inhibitors: For Selegiline (an irreversible inhibitor), a pre-incubation step is crucial. Incubate the enzyme with the inhibitor for 15-30 minutes at 37°C before adding the substrate to allow for the covalent bond to form. For reversible inhibitors like Moclobemide and potentially the Test Compound, pre-incubation is not strictly necessary but can be done for consistency.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data: The activity in the DMSO control wells is considered 100%, and the background control is 0%.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Data Presentation & Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative Inhibitory Potency (IC50) Against MAO-A and MAO-B
| Compound | Target | IC50 (nM) [Hypothetical Data] | Inhibition Type | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| Test Compound | MAO-A | 850 | To be determined | 0.5 |
| MAO-B | 1700 | To be determined | ||
| Moclobemide (MAO-A Benchmark) | MAO-A | 200 | Reversible | >100 |
| MAO-B | >20,000 | Reversible | ||
| Selegiline (MAO-B Benchmark) | MAO-A | 2500 | Irreversible | <0.05 |
| MAO-B | 15 | Irreversible |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual experimental results would replace these values.
Interpretation of Results
-
Potency: The lower the IC50 value, the more potent the inhibitor. In our hypothetical data, Selegiline is the most potent inhibitor for MAO-B, and Moclobemide is the most potent for MAO-A. The Test Compound shows moderate, micromolar-range inhibition.
-
Selectivity: The Selectivity Index (SI) indicates the preference for one isoform over the other.
-
An SI > 10 suggests MAO-B selectivity.
-
An SI < 0.1 suggests MAO-A selectivity.
-
An SI around 1 suggests the compound is non-selective.
-
In our example, the Test Compound is relatively non-selective, with a slight preference for MAO-A.
-
Determining Mechanism of Inhibition (Reversibility)
To further characterize the Test Compound, it is essential to determine if its inhibition is reversible or irreversible. A dialysis or rapid dilution experiment can be performed.
Reversibility Assay Workflow
Caption: Workflow to determine the reversibility of enzyme inhibition.
-
Rationale: If the inhibitor is reversible, the rapid dilution will cause it to dissociate from the enzyme, leading to a recovery of enzyme activity. If it is irreversible (covalent), the activity will not recover upon dilution.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for benchmarking this compound against known MAO inhibitors. By following these detailed protocols, researchers can determine the compound's inhibitory potency (IC50) and isoform selectivity (MAO-A vs. MAO-B). Further mechanistic studies, such as the reversibility assay, are crucial for a complete characterization. The resulting data will allow for an objective comparison with established drugs like Moclobemide and Selegiline, providing a clear picture of the compound's potential as a novel MAO inhibitor.
A Comparative Guide to the Structure-Activity Relationship (SAR) of Tetrahydro-2H-pyran-3-carboxylic Acid Hydrazide and its Analogs in Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, a heterocyclic scaffold of significant interest in medicinal chemistry. We will explore its potential as a source of novel therapeutic agents, comparing its performance with alternative structures and providing the experimental context for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold
The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and synthetic bioactive molecules.[1] Its non-aromatic, six-membered oxygen-containing ring system offers a unique combination of properties that make it a "privileged structure" in drug design. The THP scaffold provides a three-dimensional architecture that can effectively orient substituents to interact with biological targets. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule.
The focus of this guide, this compound, combines the favorable properties of the THP ring with the versatile hydrazide functional group. Hydrazides and their derivatives, hydrazones, are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This unique combination of a privileged scaffold and a pharmacologically active functional group makes this compound an attractive starting point for the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of the title compound and its analogs typically follows a straightforward and modular route, allowing for the facile introduction of diversity. A general synthetic workflow is depicted below.
Caption: General synthetic workflow for this compound and its derivatives.
Experimental Protocol: Synthesis of Tetrahydro-2H-pyran-3-carbohydrazide
This protocol describes the conversion of Tetrahydro-2H-pyran-3-carboxylic acid to its corresponding hydrazide.
Step 1: Esterification of Tetrahydro-2H-pyran-3-carboxylic acid
-
Dissolution: Dissolve Tetrahydro-2H-pyran-3-carboxylic acid (1 equivalent) in methanol or ethanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography if necessary.
Step 2: Hydrazinolysis of the Ester
-
Dissolution: Dissolve the synthesized ester (1 equivalent) in ethanol.
-
Hydrazine Hydrate Addition: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 8-12 hours.
-
Monitoring: Monitor the disappearance of the ester spot by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, Tetrahydro-2H-pyran-3-carbohydrazide, will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Structure-Activity Relationship (SAR) Studies
While a dedicated and comprehensive SAR study on this compound is not extensively documented in publicly available literature, we can infer key relationships by analyzing the SAR of structurally related pyran and hydrazide derivatives. The following discussion synthesizes these findings to propose a putative SAR for the title compound.
Caption: Key areas for SAR exploration in this compound.
The Role of the Tetrahydropyran Ring
The THP ring serves as a crucial scaffold, and its substitution pattern significantly influences biological activity.
-
Lipophilicity and Steric Bulk: The introduction of lipophilic and bulky substituents on the pyran ring can enhance binding to hydrophobic pockets within a biological target. For instance, in a series of 2H-pyran-3(6H)-one derivatives, bulkier substituents at the C-2 position were associated with greater antibacterial activity against Gram-positive bacteria.
-
Hydrogen Bonding: The oxygen atom of the THP ring can act as a hydrogen bond acceptor, contributing to the overall binding affinity.
Modifications of the Hydrazide Moiety
The hydrazide group is a versatile handle for chemical modification, leading to a diverse range of biological activities.
-
Hydrazone Formation: Condensation of the hydrazide with various aldehydes and ketones to form hydrazones is a common strategy to generate potent bioactive molecules. The nature of the substituent on the imine carbon of the hydrazone plays a critical role in determining the type and potency of the biological activity. For example, the presence of electron-withdrawing groups on the aromatic ring of benzylidene hydrazides has been shown to enhance antimicrobial activity.[4]
-
Cyclization into Heterocycles: The hydrazide functionality can be used as a synthon to construct various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. These modifications can lead to compounds with improved pharmacological profiles.
The Importance of Stereochemistry
The Tetrahydro-2H-pyran-3-carboxylic acid scaffold possesses a chiral center at the C-3 position. The stereochemistry at this and any other chiral centers introduced through modification is expected to have a profound impact on biological activity. Different stereoisomers will present their substituents in distinct spatial orientations, leading to differential interactions with chiral biological targets.
Comparative Performance Analysis
To provide a clear perspective on the potential of this compound derivatives, we will compare their reported biological activities with those of other relevant heterocyclic scaffolds.
Anticancer Activity
Derivatives of the Tetrahydro-2H-pyran scaffold have demonstrated promising anticancer activity. A notable example is a series of tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives, which exhibited potent and selective activity against the SK-BR-3 breast cancer cell line.
Table 1: Comparison of Anticancer Activity of Pyran Derivatives and Other Heterocycles
| Compound Class | Example Structure | Target Cell Line | IC50 (µM) | Reference |
| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-ones | Fused Pyran-Pyridazinone | SK-BR-3 (Breast Cancer) | 0.15 - 0.21 | [5] |
| Quinoxaline Hydrazones | Substituted Quinoxaline | Various | Not specified | [6] |
| Pyran-based Natural Products | Flavonoids, Xanthones | Various | Varies | [1][7] |
IC50: Half-maximal inhibitory concentration.
The data suggests that the pyran scaffold can be elaborated to produce highly potent anticancer agents. The sub-micromolar activity of the pyridazinone derivatives highlights the potential of this scaffold in oncology drug discovery.
Antimicrobial Activity
Hydrazide and hydrazone derivatives are well-established as having a broad spectrum of antimicrobial activities.[2][3][8] The SAR of these compounds is often dictated by the nature of the substituents on the hydrazone moiety.
Table 2: Comparison of Antimicrobial Activity of Hydrazide Derivatives
| Compound Class | Key Structural Feature | Target Organism | MIC (µg/mL) | Reference |
| Benzylidene Hydrazides | Electron-withdrawing groups | S. aureus, E. coli | Varies | [4] |
| Isonicotinoyl Hydrazones | Pyridine ring | Gram-positive bacteria | 1.95 - 7.81 | [3] |
| 5-Nitrofuran-2-carboxylic Acid Hydrazones | Nitrofuryl moiety | Gram-positive bacteria | 0.48 - 15.62 | [8] |
MIC: Minimum Inhibitory Concentration.
The low microgram per milliliter MIC values observed for various hydrazide-hydrazones against pathogenic bacteria underscore the potential of this class of compounds in combating infectious diseases. The incorporation of a Tetrahydro-2H-pyran scaffold could further modulate the pharmacokinetic and pharmacodynamic properties of these antimicrobial agents.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of SAR studies, standardized biological assays are essential. The following are detailed protocols for assessing the anticancer and antimicrobial activities of this compound derivatives.
Protocol for Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow for the MTT assay to determine anticancer activity.
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][11][12]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls)
-
Microplate reader (optional, for turbidimetric reading)
Procedure:
-
Prepare Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the test compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The inherent drug-like properties of the tetrahydropyran ring, combined with the versatile reactivity of the hydrazide moiety, provide a rich chemical space for exploration.
Future SAR studies should focus on a systematic exploration of substitutions on the pyran ring to modulate lipophilicity and introduce additional points of interaction. Furthermore, the synthesis and evaluation of a diverse library of hydrazone derivatives will be crucial to identify potent and selective lead compounds. A thorough investigation of the stereochemical requirements for biological activity will also be essential for optimizing the pharmacological profile of this promising scaffold. The experimental protocols provided in this guide offer a robust framework for conducting these future investigations with scientific rigor.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide
For the diligent researcher, the synthesis of novel compounds is a journey of discovery. Yet, the lifecycle of these molecules extends beyond their creation and application, culminating in their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, ensuring the protection of both laboratory personnel and the environment. As there is no specific Safety Data Sheet (SDS) readily available for this compound, this document extrapolates from data on the parent carboxylic acid and the known hazards of the hydrazide functional group, grounded in established chemical safety principles and regulatory guidelines.
Hazard Assessment: Understanding the Risks
Before any disposal protocol can be implemented, a thorough understanding of the potential hazards is paramount. This compound combines a cyclic ether moiety with a hydrazide functional group. While specific toxicity data for this compound is not available, the constituent parts suggest a cautious approach.
Based on related compounds, the potential hazards include:
-
Toxicity: Hydrazine and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[1] Many are also suspected carcinogens.[1] The parent compound, Tetrahydro-2H-pyran-3-carboxylic acid, is harmful if swallowed or in contact with skin, and may cause respiratory irritation.[2][3]
-
Irritation: It is likely to cause skin and serious eye irritation.[2][3]
-
Reactivity: Hydrazines are powerful reducing agents and can react violently with oxidizing agents.[4][5] Incompatible materials include strong acids, metal oxides, and peroxides.[5][6][7][8]
Quantitative Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C₆H₁₂N₂O₂ | Inferred |
| Appearance | Likely a solid | Inferred |
| Hazards (extrapolated) | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. Potential carcinogen. Reactive with oxidizing agents. | [1][2][3] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the potential hazards, stringent adherence to PPE protocols is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles with side shields are essential to protect against splashes.
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The following protocol is designed for small quantities of this compound typically generated in a research laboratory setting. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.
Waste Segregation and Containerization
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions.[9]
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound."[10] Include the date of accumulation and the primary hazards (e.g., "Toxic," "Irritant").
-
Incompatible Waste: Do not mix this waste with other chemical waste streams, especially those containing oxidizing agents, acids, or metal salts, to prevent potentially violent reactions.[8][11]
On-Site Neutralization (for dilute aqueous solutions)
For dilute aqueous waste streams containing small amounts of the hydrazide, chemical neutralization can be an effective pre-treatment step to reduce its reactivity before collection by EHS. This procedure should only be performed by trained personnel in a chemical fume hood.
-
Dilution: Further dilute the aqueous hydrazide waste with water to a concentration of less than 5%.[4][12]
-
Oxidation: Slowly add a dilute solution of sodium hypochlorite (household bleach, <5%) or calcium hypochlorite (<5%) to the stirred, cooled hydrazide solution.[4][12] A 1:1 volume ratio is a general guideline, but the exact amount should be sufficient to fully neutralize the hydrazide.[12] The reaction can be exothermic, so slow addition and cooling are crucial.
-
Verification: After the addition is complete, test the solution to ensure the absence of hydrazide. This can be done using appropriate analytical methods if available. Also, test for the presence of excess hypochlorite and neutralize it with a reducing agent like sodium thiosulfate if necessary.[13]
-
Final Disposal: Even after neutralization, the resulting solution may need to be disposed of as hazardous waste, as it can contain byproducts.[14] Consult your institution's EHS for guidance on the proper disposal of the treated solution.
Disposal of Solid Waste and Concentrated Solutions
Solid this compound and concentrated solutions should not be treated in the lab.
-
Containerize: Place the solid waste or concentrated solution in the designated, properly labeled hazardous waste container.
-
Storage: Store the sealed container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.[10][11]
-
EHS Collection: Arrange for pickup by your institution's EHS department for final disposal.
Disposal Method Decision Workflow
The choice of disposal procedure depends on the form and concentration of the waste. The following diagram illustrates the decision-making process.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry to the area.
-
Wait for trained emergency response personnel to handle the cleanup.
-
Regulatory Compliance
All hazardous waste disposal must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) set the standards for hazardous waste management.[15][16] It is the responsibility of the waste generator to ensure full compliance.[17]
Conclusion
The responsible management of chemical waste is an integral part of scientific research. By adhering to these guidelines for the disposal of this compound, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydro-2H-pyran-3-carboxylic Acid | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. arxada.com [arxada.com]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. ehso.emory.edu [ehso.emory.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
- 11. connmaciel.com [connmaciel.com]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. pfw.edu [pfw.edu]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Tetrahydro-2H-pyran-3-carboxylic acid hydrazide
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, a member of the hydrazide family of compounds, requires meticulous handling due to the potential hazards associated with its functional group. This guide provides a comprehensive, experience-driven framework for its safe use, from initial handling to final disposal, ensuring both personal safety and experimental validity.
Hazard Profile: Understanding the Inherent Risks
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its chemical structure—containing a hydrazide moiety—demands that we treat it with the caution afforded to the broader hydrazine class of compounds. Hydrazine and its derivatives are recognized as hazardous substances, with potential for toxicity, corrosivity, and carcinogenicity.[1][2] The Occupational Safety and Health Administration (OSHA) notes that heteroatomic bonds like -N-N- can be reactive.[3]
Based on the GHS classifications for the parent compound, Tetrahydro-2H-pyran-3-carboxylic acid, and the known hazards of hydrazides, we can anticipate a similar or more severe hazard profile.
Anticipated Hazard Profile Summary
| Hazard Classification | Anticipated Risk for this compound | Rationale and Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled. | The parent carboxylic acid shows warnings for being harmful if swallowed, in contact with skin, or inhaled.[4][5] Hydrazine compounds are known to be toxic.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | The parent carboxylic acid is a known skin irritant.[4][6] Hydrazine itself is corrosive and causes severe skin damage.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | The parent carboxylic acid can cause serious eye damage or irritation.[4][6] Hydrazines are known to cause severe eye damage.[2] |
| Respiratory Irritation | May cause respiratory irritation. | The parent structure may cause respiratory irritation.[4][6] Inhalation of hydrazines is toxic.[7] |
| Carcinogenicity | Potential carcinogen. | Hydrazine compounds are classified as potential carcinogens.[1] |
Core Principle: Engineering Controls First
Before any personal protective equipment is considered, the primary line of defense is the implementation of robust engineering controls. All procedures involving this compound, from weighing to solution preparation, must be performed within a properly functioning and certified chemical fume hood.[2][7] This is non-negotiable, as it is the most effective way to control the inhalation of potentially harmful vapors or dusts.
Personal Protective Equipment (PPE): A Multi-Layered Defense
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not a matter of preference but a critical risk-mitigation step based on the compound's hazard profile.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles with an airtight seal. A full-face shield should be worn over the goggles.[8][9] | Protects against splashes and potential dust. The parent compound can cause serious eye damage.[4] Hydrazines are corrosive to the eyes.[2] A face shield provides a broader barrier of protection.[10] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[9] Double-gloving is recommended. | Provides a barrier against skin contact. Hydrazide compounds can be toxic and corrosive upon skin contact.[1][2] Gloves should be inspected for integrity before use and changed immediately if contamination is suspected. |
| Skin and Body Protection | A flame-retardant, anti-static lab coat.[11] Ensure cuffs are tucked into gloves. | Protects skin from accidental splashes and contamination. Contaminated clothing should be removed immediately.[7][10] |
| Respiratory Protection | An air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., a half-mask respirator with VOC/N95 cartridges) is the minimum requirement within a fume hood.[12] A self-contained breathing apparatus may be required for large spills.[13] | Protects against inhalation of dust or vapors, which are toxic.[1] Surgical masks provide no protection.[14] A proper respiratory program, including fit-testing, is mandated by OSHA for all staff required to use respirators.[14] |
Operational Plan: From Vial to Waste
The following protocol outlines a standard procedure for weighing the solid compound and preparing a solution. This workflow is designed to minimize exposure at every step.
Experimental Protocol: Weighing and Dissolving
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is on and the sash is at the appropriate height. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer).
-
Donning PPE: Put on all required PPE in the correct order: lab coat, respirator, eye protection, and finally, gloves (two pairs).
-
Handling the Compound:
-
Place the chemical container on the analytical balance inside the fume hood.
-
Carefully weigh the desired amount of this compound onto weigh paper. Avoid generating dust.
-
Transfer the solid to the designated vial.
-
-
Solution Preparation:
-
Add the desired solvent to the vial containing the compound.
-
Cap the vial securely and mix until the solid is fully dissolved.
-
-
Decontamination:
-
Wipe down the spatula, balance, and any other surfaces that may have come into contact with the chemical using an appropriate cleaning agent.
-
Dispose of the weigh paper and any contaminated wipes in the designated hazardous waste container.
-
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after the procedure is complete.[15]
Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound.
Caption: A workflow diagram outlining the key stages of preparation, handling, and cleanup.
Emergency Procedures
Skin or Eye Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][16]
-
For eye contact, hold the eyelids open and continue rinsing. Remove contact lenses if present and easy to do.[15]
-
Remove all contaminated clothing while flushing.
-
Seek immediate medical attention.[7]
Spills:
-
For small spills within a fume hood, absorb the material with an inert absorbent and place it into a suitable, labeled disposal container.[15]
-
For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[7] Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste containing this compound, including contaminated consumables and excess solutions, must be treated as hazardous waste.
-
Segregation: Do not mix hydrazide waste with other chemical waste streams.[1][7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[2]
-
Disposal: Arrange for pickup and disposal through your institution's certified EHS provider. Do not pour any amount down the drain.[15][17]
By adhering to these stringent safety protocols, researchers can confidently work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 4. Tetrahydro-2H-pyran-3-carboxylic Acid | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. leelinework.com [leelinework.com]
- 10. trihydro.com [trihydro.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. ashp.org [ashp.org]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
- 17. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
